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Core Science & Biosynthesis

Foundational

2-Chloroquinoline-3-carbohydrazide: Structural Dynamics, Physicochemical Profiling, and Synthetic Applications in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery and heterocyclic synthesis, the quinoline scaffold remains a privileged structure. Among its highly functionalized derivatives, 2-chloroquinoline-3-carbohydrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and heterocyclic synthesis, the quinoline scaffold remains a privileged structure. Among its highly functionalized derivatives, 2-chloroquinoline-3-carbohydrazide stands out as a critical, dual-reactive building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and the validated synthetic methodologies used to harness its potential. Designed for medicinal chemists and drug development professionals, this guide bridges the gap between theoretical reactivity and bench-top execution.

Physicochemical Profiling and Structural Causality

The utility of 2-chloroquinoline-3-carbohydrazide stems directly from its unique molecular architecture. The compound features two orthogonal reactive sites: a highly electrophilic chloro group at the 2-position and a versatile, nucleophilic carbohydrazide moiety at the 3-position 1.

Mechanistic Insights into Reactivity
  • C2-Chloro Electrophilicity: The quinoline nitrogen exerts a strong electron-withdrawing inductive and resonance effect, which is further amplified by the adjacent carbonyl group at the C3 position. This renders the C2 carbon highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ), allowing for the facile introduction of amines and other nucleophiles 1.

  • C3-Carbohydrazide Nucleophilicity: The terminal −NH2​ of the hydrazide group is a potent nucleophile due to the alpha-effect (lone pair repulsion from the adjacent nitrogen). This makes it an ideal synthon for condensation reactions with electrophiles to form Schiff bases, or for cyclization into pyrazoles and oxadiazoles .

Quantitative Physicochemical Data

To predict pharmacokinetics and plan synthetic workflows, researchers rely on the baseline properties summarized below:

PropertyValueCausality / Practical Significance
Molecular Formula C10​H8​ClN3​O Defines the baseline atomic composition.
Molecular Weight 221.64 g/mol Falls well within Lipinski's Rule of 5, ensuring favorable baseline pharmacokinetics for derived libraries.
CAS Registry Number 286430-41-9 / 2073877-90-2Primary identifiers for commercial sourcing and literature retrieval.
Hydrogen Bond Donors 3 ( −NH , −NH2​ )High capacity for target-protein interaction (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 3 (N, O, N)Facilitates aqueous solubility and complexation with transition metals like Cu(II) 2.

De Novo Synthesis Workflow

The synthesis of 2-chloroquinoline-3-carbohydrazide is a multi-step process that builds the functionalized quinoline ring from simple anilines, followed by targeted functional group interconversions 3.

SynthesisWorkflow A Acetanilide (Starting Material) B 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack) A->B POCl3, DMF 80-90°C C 2-Chloroquinoline-3-carboxylic acid (Oxidation) B->C AgNO3, NaOH Mild Oxidation D Ethyl 2-chloroquinoline-3-carboxylate (Esterification) C->D EtOH, H2SO4 Reflux E 2-Chloroquinoline-3-carbohydrazide (Hydrazinolysis) D->E NH2NH2·H2O EtOH, Reflux 12h

Figure 1: Step-by-step synthetic workflow of 2-chloroquinoline-3-carbohydrazide.

Self-Validating Experimental Protocol: Hydrazinolysis Step

The final step—converting the ester to the hydrazide—is the most critical for yield and purity 4.

Objective: To synthesize 2-chloroquinoline-3-carbohydrazide via nucleophilic acyl substitution.

Mechanistic Causality: Hydrazine is an alpha-effect nucleophile, making it exceptionally reactive toward the electrophilic carbonyl carbon of the ester. The use of absolute ethanol as a solvent ensures that competitive hydrolysis (saponification) by water is minimized, driving the equilibrium toward the hydrazide product 3.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10 mmol (approx. 2.35 g) of ethyl 2-chloroquinoline-3-carboxylate in 50 mL of absolute ethanol.

  • Reagent Addition: Slowly add 10 mL of hydrazine hydrate dropwise to the solution at room temperature. (Safety Note: Hydrazine is highly toxic and reactive; perform strictly inside a certified fume hood).

  • Reflux: Attach a reflux condenser and heat the mixture to boiling (approx. 78 °C) for 12 hours 4.

  • Quenching & Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture over 50 g of crushed ice to force the precipitation of the product.

  • Isolation: Recover the solid precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove unreacted hydrazine and ethanol.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 2-chloroquinoline-3-carbohydrazide.

Self-Validation & Quality Control:

  • TLC Monitoring: Co-spot the starting ester and the reaction mixture on a silica gel plate (Eluent: Hexane/Ethyl Acetate 1:1). The product will appear as a highly polar spot near the baseline (due to the hydrazide group), while the ester will run significantly higher.

  • Spectroscopic Validation: Confirm the disappearance of the ester C=O stretch (~1720 cm−1 ) and the appearance of the amide C=O stretch (~1650 cm−1 ) alongside strong N−H stretching bands at 3300–3200 cm−1 via IR spectroscopy.

Divergent Derivatization and Pharmacological Applications

Once synthesized, 2-chloroquinoline-3-carbohydrazide serves as a master key for accessing diverse chemical space. Its derivatives are heavily evaluated for antimalarial, anticancer, and catalytic properties .

Derivatization Center 2-Chloroquinoline-3-carbohydrazide (Core Scaffold) Oxadiazole 1,3,4-Oxadiazole-2-thiol Derivatives (Antimalarial Agents) Center->Oxadiazole CS2, KOH EtOH, Reflux SchiffBase N'-Benzylidene Hydrazones (Schiff Bases) Center->SchiffBase Ar-CHO, AcOH EtOH, Reflux MetalComplex Cu(II) Complexes (Catecholase Activity) Center->MetalComplex Cu(OAc)2 Coordination SNAr 2-Aminoquinoline Derivatives (Kinase Inhibitors) Center->SNAr Amines Nucleophilic Substitution

Figure 2: Divergent derivatization pathways of 2-chloroquinoline-3-carbohydrazide.

Key Application Workflows
  • Antimalarial 1,3,4-Oxadiazoles: Reacting the carbohydrazide with carbon disulfide ( CS2​ ) in the presence of potassium hydroxide under reflux yields 5-(2-chloro-quinolin-3-yl)-1,3,4-oxadiazole-2-thiol. These derivatives show potent in vitro parasite inhibition against Plasmodium falciparum3.

  • Biomimetic Catalysis: The carbohydrazide acts as a multidentate ligand. When complexed with copper(II) acetate ( Cu(OAc)2​ ), the resulting coordination complex exhibits high catecholase activity, efficiently catalyzing the oxidation of catechol to o-quinone 2.

  • Schiff Base Formation: Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol with catalytic acetic acid yields N'-benzylidene-2-chloroquinoline-3-carbohydrazide derivatives, which are heavily screened for antimicrobial and anti-inflammatory properties 2.

References

  • Benchchem. 2-Chloroquinoline-3-carbohydrazide | Research Chemical. Benchchem Catalog. 1

  • MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules. 2

  • National Institutes of Health (PMC). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules (2016). 3

  • Semantic Scholar (Arkivoc). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).

  • MDPI. Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents (Experimental Data).4

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-Chloroquinoline-3-Carbohydrazide Based Derivatives

For Researchers, Scientists, and Drug Development Professionals Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold The quinoline nucleus represents a "privileged structure" in medicinal chemistry, fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The quinoline nucleus represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Within this versatile family, derivatives of 2-chloroquinoline-3-carbohydrazide have emerged as a promising class of molecules, demonstrating significant potential in various therapeutic areas. The presence of the reactive 2-chloro group, the carbohydrazide moiety at the 3-position, and the stable quinoline core provides a unique chemical scaffold for the development of targeted therapeutic agents.[3][4][5]

This technical guide provides a comprehensive exploration of the potential mechanisms of action of 2-chloroquinoline-3-carbohydrazide derivatives. Drawing upon established research on quinoline-based compounds and general principles of drug action, we will delve into the likely molecular targets and cellular pathways affected by these derivatives. Furthermore, this guide will present detailed, field-proven experimental protocols to enable researchers to rigorously investigate and validate the mechanisms of action of their specific 2-chloroquinoline-3-carbohydrazide-based compounds.

I. Postulated Mechanisms of Action: A Multi-Targeted Approach

The chemical architecture of 2-chloroquinoline-3-carbohydrazide derivatives suggests that their biological effects are likely mediated through multiple mechanisms. The following sections outline the most probable molecular targets and pathways, providing a rationale for why these are considered primary areas of investigation.

Enzyme Inhibition: A Prominent Mode of Action

Many quinoline-based compounds exert their therapeutic effects by inhibiting key enzymes involved in disease progression.[3] For 2-chloroquinoline-3-carbohydrazide derivatives, several classes of enzymes are of particular interest.

1.1.1. Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] The quinoline scaffold is present in several clinically approved kinase inhibitors.[1][6][7] It is plausible that 2-chloroquinoline-3-carbohydrazide derivatives could act as inhibitors of various kinases, such as:

  • Tyrosine Kinases (e.g., EGFR, VEGFR-2): These are crucial for cell growth, proliferation, and angiogenesis. Inhibition of these kinases is a well-established anti-cancer strategy.[6][8]

  • Cyclin-Dependent Kinases (CDKs): These regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[9]

  • Other Kinases (e.g., GSK3β): These are implicated in various diseases, including neurodegenerative disorders.[10]

The rationale behind this hypothesis lies in the ability of the planar quinoline ring to interact with the ATP-binding pocket of kinases, a common feature of many kinase inhibitors.

1.1.2. Topoisomerase and DNA Gyrase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Their inhibition can lead to DNA damage and cell death, making them effective targets for anticancer and antibacterial agents.[1][3] DNA gyrase, a type II topoisomerase found in bacteria, is a validated target for quinolone antibiotics.[3][11] Given the structural similarities, 2-chloroquinoline-3-carbohydrazide derivatives may interfere with the function of these enzymes.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of effective anticancer agents is the induction of programmed cell death (apoptosis) and the halting of the cell cycle.[12] Quinoline derivatives have been shown to induce these effects through various mechanisms.[13]

1.2.1. Apoptosis Induction

Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events include the activation of caspases, changes in mitochondrial membrane potential, and DNA fragmentation.[14] 2-Chloroquinoline-3-carbohydrazide derivatives may initiate apoptosis by:

  • Generating reactive oxygen species (ROS), leading to oxidative stress and mitochondrial damage.[15]

  • Modulating the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family proteins).

  • Activating key caspases (e.g., caspase-3, -8, -9).

1.2.2. Cell Cycle Arrest

Interference with the cell cycle prevents cancer cells from proliferating. Quinoline derivatives have been observed to cause cell cycle arrest at different phases, most commonly G1 or G2/M.[12][13] This can be a consequence of kinase inhibition (e.g., CDKs) or DNA damage.

Antimicrobial Mechanisms

The quinoline scaffold is the basis for many antimicrobial agents.[2][16] The mechanism of action of 2-chloroquinoline-3-carbohydrazide derivatives against bacteria and fungi could involve:

  • Inhibition of DNA Gyrase and Topoisomerase IV: As mentioned, this is a primary mechanism for quinolone antibiotics.[11]

  • Disruption of Cell Wall Synthesis: Some quinoline derivatives have been shown to interfere with the integrity of the microbial cell wall.[17]

  • Inhibition of Other Essential Enzymes: Peptide deformylase (PDF) is another potential target in bacteria.[17]

II. Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the postulated mechanisms of action, a series of well-defined experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays.

Initial Assessment of Biological Activity

The first step is to determine the cytotoxic or antimicrobial activity of the synthesized derivatives.

2.1.1. Cell Viability and Cytotoxicity Assays

These assays provide a quantitative measure of the effect of the compounds on cell proliferation and survival.[18]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-chloroquinoline-3-carbohydrazide derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

CompoundCell LineIC50 (µM)
Derivative X MCF-7 (Breast Cancer)5.2
Derivative Y A549 (Lung Cancer)8.9
Derivative Z SH-SY5Y (Neuroblastoma)2.1[12]

This is an example table; actual data would be generated from experiments.

2.1.2. Antimicrobial Susceptibility Testing

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the compounds in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]

Investigating the Induction of Apoptosis

If a compound shows significant cytotoxicity, the next logical step is to determine if it induces apoptosis.

Workflow for Apoptosis Investigation

G A Cytotoxic Compound Identified B Annexin V/PI Staining (Flow Cytometry) A->B Early Apoptosis C Caspase Activity Assay (e.g., Caspase-3/7) A->C Execution Phase D Mitochondrial Membrane Potential Assay (e.g., JC-1) A->D Mitochondrial Pathway F Conclusion: Apoptosis Induction Confirmed B->F C->F E Western Blot for Apoptotic Proteins (Bcl-2, Bax, Cleaved PARP) D->E E->F

Caption: Workflow for investigating apoptosis induction.

2.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

Cell Cycle Analysis

To determine if the compounds affect cell cycle progression, flow cytometry analysis of DNA content is performed.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and incubate with a solution containing PI and RNase A for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[20]

Target Identification and Validation

Identifying the direct molecular target(s) is crucial for understanding the mechanism of action.

Target Identification Strategy

G cluster_0 In Silico Approaches cluster_1 In Vitro Assays A Molecular Docking G Putative Targets A->G B Pharmacophore Modeling B->G C Kinase Panel Screening H Validated Target(s) C->H D Enzyme Inhibition Assays (e.g., Topoisomerase) D->H E Western Blot for Pathway Modulation F Lead Compound F->A F->B G->C G->D H->E

Caption: Strategy for target identification and validation.

2.4.1. In Silico Molecular Docking

Computational methods can predict the binding affinity of the compounds to the active sites of potential target proteins.[17] This can help prioritize experimental validation.

2.4.2. In Vitro Enzyme Inhibition Assays

Experimental Protocol: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™)

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

III. Concluding Remarks and Future Directions

The 2-chloroquinoline-3-carbohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents. The likely mechanisms of action for these derivatives are multifaceted, potentially involving the inhibition of key enzymes like kinases and topoisomerases, and the induction of apoptosis and cell cycle arrest. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise molecular mechanisms of new compounds based on this scaffold.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. Furthermore, advanced techniques such as chemical proteomics and high-throughput screening can be employed for unbiased target identification.[21][22] A thorough understanding of the mechanism of action is paramount for the successful translation of these promising compounds from the laboratory to the clinic.

References

  • Meyer Cancer Center. (2015, April 21). New tool predicts drug targets and IDs new anticancer compounds.
  • Yuan, Y., et al. (2014). A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. Genome Medicine, 6(8), 57. [Link]

  • Li, J., et al. (2025). Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches.
  • Madhukar, N. S., et al. (2015). Abstract 3688: Target identification for anticancer molecules using a Big Data approach. Cancer Research, 75(15_Supplement), 3688-3688.
  • Kumar, A., et al. (2021). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 39(12), 4419-4441.
  • Today's Clinical Lab. (2024, January 12). Comprehensive Analysis Reveals 370 Novel Anticancer Drug Targets.
  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6829-6846.
  • Cocks, G., et al. (2012). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Stem Cell Reviews and Reports, 8(3), 895-903.
  • Taha, M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916.
  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide.
  • Wang, Y., et al. (2015). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 1(10), 489-495.
  • Yilmaz, M. C., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48259-48275.
  • Kumar, S., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 129, 106161.
  • Nawrot, E., et al. (2020). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 25(21), 5039.
  • Taha, M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916.
  • Al-Ostath, A. I. N., & Al-Assaf, S. A. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14357-14368.
  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(15), 8484-8515.
  • Bouyahya, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(22), 8003.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, October 16).
  • Vandghanooni, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3435-3444.
  • NorthEast BioLab. (n.d.). Mechanism of Action, MOA Studies. Retrieved from [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515.
  • ResearchGate. (2026, March 10). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 1-74.
  • D, J., et al. (2024). In-silico, Synthesis, Characterization, and In-vitro Studies on Benzylidene-based 2-chloroquinolin Derivatives as Free Radical Scavengers in Parkinson's Disease. Drug research, 74(2), 67-76.
  • Lobritz, M. A., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e00306-22.
  • ResearchGate. (n.d.). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
  • Bianchi, G. (2025). Experimental Pharmacology: Exploring Drug Actions in Research. Clinical Pharmacology & Experimental Clinical Research, 15(517).
  • ResearchGate. (2025, August 6). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors | Request PDF.
  • Asian Journal of Chemistry. (2024, June 29). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
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Foundational

Unlocking the Pharmacological Potential of 2-Chloroquinoline-3-Carbohydrazide Analogs: An In-Depth Technical Guide

As a Senior Application Scientist navigating the complex landscape of medicinal chemistry, I frequently evaluate molecular scaffolds based on their synthetic tractability and biological polypharmacology. The 2-chloroquin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of medicinal chemistry, I frequently evaluate molecular scaffolds based on their synthetic tractability and biological polypharmacology. The 2-chloroquinoline-3-carbohydrazide core represents a highly privileged scaffold in drug discovery. Its dual-reactive nature—featuring an electrophilic C-2 position and a nucleophilic carbohydrazide at C-3—makes it an ideal precursor for generating vast libraries of fused and binary heterocyclic systems[1].

This technical guide synthesizes the structural rationale, self-validating synthetic protocols, and in vitro biological activity profiles of 2-chloroquinoline-3-carbohydrazide analogs, providing a comprehensive roadmap for researchers and drug development professionals.

Structural Rationale & Chemical Versatility

The strategic positioning of functional groups on the quinoline ring allows for orthogonal functionalization, which is critical for structure-activity relationship (SAR) optimization:

  • C-2 Chloro Group: This site is primed for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen activates the chloro group, enabling the introduction of amines, thiols, and alkoxides to create diverse chemical libraries[1].

  • C-3 Carbohydrazide Moiety: This functional group is a highly versatile synthon. It is ideally suited for condensation reactions with various electrophiles, yielding nitrogen-containing heterocycles such as Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles[1][2].

G A 2-Chloroquinoline-3-carbaldehyde B Oxidation (AgNO3/NaOH) A->B C 2-Chloroquinoline-3-carboxylic acid B->C D Esterification (EtOH/H2SO4) C->D E Ethyl 2-chloroquinoline-3-carboxylate D->E F Hydrazinolysis (NH2NH2·H2O) E->F G 2-Chloroquinoline-3-carbohydrazide F->G H Nucleophilic Substitution (C-2) G->H I Condensation (C-3 Hydrazide) G->I J Secondary Amines / Ethers H->J K Schiff Bases / Triazoles / Oxadiazoles I->K

Chemical reactivity and derivatization workflow of 2-chloroquinoline-3-carbohydrazide.

Synthesis Protocol: A Self-Validating System

To ensure reproducibility in medicinal chemistry, synthesis must be approached as a self-validating system where each intermediate's purity dictates the success of the subsequent step. The traditional route begins with the Vilsmeier-Haack formylation of acetanilides to produce the starting material, 2-chloroquinoline-3-carbaldehyde[3].

Protocol: Step-by-Step Synthesis of the Carbohydrazide Scaffold
  • Selective Oxidation: Convert 2-chloroquinoline-3-carbaldehyde to 2-chloroquinoline-3-carboxylic acid using silver nitrate (AgNO₃) in the presence of sodium hydroxide (NaOH)[4][5].

    • Causality: AgNO₃ provides a mild, highly selective oxidation of the aldehyde. Stronger oxidants (like KMnO₄) risk disrupting the sensitive C-2 chloro group or over-oxidizing the quinoline ring.

  • Esterification: React the resulting carboxylic acid with absolute ethanol and a catalytic amount of concentrated sulfuric acid (H₂SO₄) under reflux to yield ethyl 2-chloroquinoline-3-carboxylate[4][5].

  • Hydrazinolysis: Reflux the ester intermediate with an excess of hydrazine hydrate (NH₂NH₂·H₂O) in boiling ethanol for 12 hours[4][6].

    • Causality: The strong alpha-effect nucleophilicity of hydrazine drives the acyl substitution forward. Ethanol serves as an ideal solvent because the target 2-chloroquinoline-3-carbohydrazide precipitates as a solid upon cooling, driving the equilibrium and simplifying purification.

  • System Validation: Confirm structural integrity via FT-IR and ¹H-NMR. A successful reaction is validated by the appearance of N-H stretching bands at ~3300 cm⁻¹ and an amide C=O stretch at ~1650 cm⁻¹ in the IR spectrum, alongside a distinct singlet for the hydrazide NH/NH₂ protons in the NMR spectrum[7].

In Vitro Biological Activity Profiles

The derivatization of the 2-chloroquinoline-3-carbohydrazide scaffold yields compounds with diverse and potent polypharmacological profiles.

Antimalarial Efficacy

Quinoline derivatives have a storied history in antimalarial therapy. Recent in vitro evaluations against Plasmodium falciparum demonstrate that 2-chloroquinoline derivatives, particularly those cyclized into 1,3,4-oxadiazoles or conjugated into dihydropyrimidines, exhibit potent activity[4][6]. The IC₅₀ values for these analogs range from 0.014 to 5.87 μg/mL, with select compounds outperforming the standard antimalarial agent, chloroquine[4][5].

Anticancer & Cytotoxicity

Hydrazide-hydrazones incorporating the quinoline moiety exert anticancer activity through multiple targeted mechanisms. They exhibit relatively high metabolic stability towards proteases and induce apoptosis via DNA intercalation and receptor inhibition[8]. Specifically, certain analogs upregulate the expression of the cell cycle-related p27kip1 protein, enforcing G2/M phase cell cycle arrest and subsequent apoptosis[8].

Pathway Q Quinoline-Hydrazide Derivative M Cell Membrane Penetration Q->M D DNA Intercalation M->D P Upregulation of p27kip1 M->P C Receptor Inhibition M->C G G2/M Phase Cell Cycle Arrest D->G P->G A Apoptosis (Programmed Cell Death) C->A G->A

Anticancer mechanistic pathway of quinoline-hydrazide derivatives inducing apoptosis.

Antimicrobial & Anti-inflammatory Action

Schiff bases derived from 2-chloroquinoline-3-carbohydrazide, as well as 1,2,4-triazole derivatives, show remarkable in vitro antibacterial activity against Escherichia coli and Staphylococcus aureus, and antifungal activity against Candida albicans[2][9]. The most effective triazole compounds exhibit Minimum Inhibitory Concentrations (MIC) as low as 6.25 μg/mL[2]. Furthermore, isatin-quinoline conjugates demonstrate significant in vitro and in vivo anti-inflammatory properties that are comparable to the standard NSAID, indomethacin[10][11].

Catalytic Metallomics

Beyond direct receptor binding, 2-chloroquinoline-3-carbohydrazide acts as a potent ligand for transition metals. Copper(II) complexes of this scaffold exhibit high catalytic efficiency for the oxidation of catechol to o-quinone, highlighting its potential in metalloenzyme mimicry and catecholase activity[12].

Quantitative Data Summary
Analog ClassTarget / AssayKey Finding / EfficacyPrimary Mechanism of Action
1,3,4-Oxadiazoles P. falciparum (Antimalarial)IC₅₀: 0.014 – 5.87 μg/mLHemozoin inhibition / Parasite clearance
Hydrazide-hydrazones Cancer Cell Lines (Cytotoxicity)High antiproliferative activityp27kip1 upregulation, G2/M arrest
Isatin-quinoline conjugates Anti-inflammatory (In vitro/In vivo)Comparable to IndomethacinInflammatory pathway modulation
1,2,4-Triazole derivatives E. coli, S. aureus (Antibacterial)MIC down to 6.25 μg/mLMembrane disruption / Enzyme inhibition

Experimental Workflows for In Vitro Evaluation

To ensure rigorous and reproducible biological data, specific in vitro workflows must be strictly adhered to.

Protocol: In Vitro Antimalarial Screening (P. falciparum)
  • Cultivation: Maintain P. falciparum cultures in human erythrocytes suspended in RPMI 1640 medium supplemented with human serum under a hypoxic atmosphere.

  • Compound Preparation: Dissolve the synthesized 2-chloroquinoline-3-carbohydrazide analog in DMSO.

    • Causality: Ensure the final DMSO concentration in the assay well remains below 0.1%. Higher concentrations of DMSO induce solvent-mediated cytotoxicity, which produces false-positive antimalarial readings.

  • Incubation: Expose parasitized cells to serial dilutions of the compound for 36–48 hours[4].

    • Causality: This specific timeframe is critical as it covers at least one full intraerythrocytic developmental cycle of the parasite, ensuring an accurate assessment of growth inhibition across all parasite life stages.

  • Quantification: Measure the reduction in the number of parasitized cells compared to the untreated control using Giemsa-stained blood smears or a SYBR Green I fluorescence assay.

  • Validation: Calculate the IC₅₀. Compounds exhibiting an IC₅₀ < 0.5 μg/mL are classified as highly active, while those > 5 μg/mL are considered inactive[4].

Conclusion

The 2-chloroquinoline-3-carbohydrazide scaffold is a cornerstone in modern medicinal chemistry. By leveraging its orthogonal reactivity—specifically the nucleophilic susceptibility of the C-2 chloro group and the condensation potential of the C-3 carbohydrazide—researchers can systematically explore chemical space. The resulting analogs offer a rich vein of polypharmacology, yielding potent antimalarial, anticancer, antimicrobial, and anti-inflammatory agents ready for advanced preclinical development.

References

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety National Center for Biotechnology Information (PMC) URL:[Link]

  • New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents National Center for Biotechnology Information (PMC) URL:[Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity MDPI URL:[Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde Asian Journal of Chemistry URL:[Link]

  • Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide Figshare URL:[Link]

  • Synthesis of isatin–quinoline conjugates as possible biologically active agents Taylor & Francis URL:[Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) Arkivoc URL: [Link]

  • Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety PubMed URL:[Link]

  • (PDF) New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents ResearchGate URL:[Link]

Sources

Exploratory

A Technical Guide to the Determination of Exact Mass and Molecular Weight of 2-chloroquinoline-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract The precise characterization of novel chemical entities is a foundational requirement in drug discovery and development. For heterocyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of novel chemical entities is a foundational requirement in drug discovery and development. For heterocyclic scaffolds like 2-chloroquinoline-3-carbohydrazide, a versatile building block in medicinal chemistry, unambiguous determination of its mass is critical for identity confirmation, purity assessment, and subsequent research.[1] This guide provides an in-depth technical overview of the principles and methodologies for determining the exact mass and molecular weight of this compound. We will delineate the crucial distinction between these two mass concepts, provide detailed protocols for High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis, and illustrate how these orthogonal techniques are synergistically employed for definitive structural validation.

Introduction: The Significance of 2-chloroquinoline-3-carbohydrazide

2-chloroquinoline-3-carbohydrazide (Molecular Formula: C₁₀H₈ClN₃O) is a key intermediate in the synthesis of various biologically active compounds.[1] Its quinoline core is a privileged structure in medicinal chemistry, while the carbohydrazide and chloro-substituents offer versatile reactive handles for creating diverse chemical libraries.[1][2] Given its role as a precursor, confirming its molecular identity with absolute certainty is paramount. An error in the mass or elemental composition of this starting material can compromise entire synthesis campaigns, leading to incorrect products and misinterpreted biological data. This guide serves as a practical resource for ensuring the foundational integrity of such research endeavors.

Fundamental Concepts: Molecular Weight vs. Exact Mass

While often used interchangeably, molecular weight and exact mass are distinct concepts rooted in the isotopic nature of elements.

  • Molecular Weight (or Average Molecular Mass): This is the weighted average of the masses of all naturally occurring isotopes of the constituent elements, proportional to their abundances.[3][4][5] It is the value used for stoichiometric calculations in bulk chemistry (e.g., preparing a solution of a specific molarity).

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl). High-resolution mass spectrometers are capable of measuring this value with high precision, making it a powerful tool for determining the elemental composition of an unknown compound.[6][7]

Theoretical Calculations for C₁₀H₈ClN₃O

Before any experimental work, the theoretical masses must be calculated. These values serve as the benchmark against which experimental data are compared. The necessary isotopic masses are provided by the International Union of Pure and Applied Chemistry (IUPAC).[8][9]

Table 1: Isotopic Masses and Abundances for Relevant Elements

Element Isotope Exact Mass (Da) Natural Abundance (%) Average Atomic Weight (Da)
Carbon (C) ¹²C 12.000000 98.93 12.011
¹³C 13.003355 1.07
Hydrogen (H) ¹H 1.007825 99.985 1.008
²H 2.014102 0.015
Chlorine (Cl) ³⁵Cl 34.968853 75.77 35.453
³⁷Cl 36.965903 24.23
Nitrogen (N) ¹⁴N 14.003074 99.63 14.007
¹⁵N 15.000109 0.37
Oxygen (O) ¹⁶O 15.994915 99.76 15.999
¹⁷O 16.999132 0.04

| | ¹⁸O | 17.999160 | 0.20 | |

Data sourced from IUPAC periodic table and atomic weight reports.[3][5][8]

Table 2: Calculated Theoretical Masses for C₁₀H₈ClN₃O

Parameter Calculation Result (Da)
Exact Mass (10 * 12.000000) + (8 * 1.007825) + (1 * 34.968853) + (3 * 14.003074) + (1 * 15.994915) 221.04104

| Molecular Weight | (10 * 12.011) + (8 * 1.008) + (1 * 35.453) + (3 * 14.007) + (1 * 15.999) | 221.64 |

Primary Analytical Technique: High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for determining the exact mass of a molecule, thereby enabling high-confidence confirmation of its elemental formula.[6][7][10] Instruments like Orbitrap or Time-of-Flight (TOF) analyzers can achieve mass accuracies of less than 5 parts-per-million (ppm), which is sufficient to distinguish between molecules with very similar nominal masses.[7][11]

Principle of Electrospray Ionization (ESI)

For a molecule like 2-chloroquinoline-3-carbohydrazide, which possesses polar functional groups, Electrospray Ionization (ESI) is the preferred method for generating gas-phase ions.[12][13] ESI is a "soft" ionization technique, meaning it minimizes fragmentation and typically produces an intact protonated molecule, [M+H]⁺.[14]

The process involves:

  • Dissolving the sample in a polar, volatile solvent.

  • Pumping the solution through a fine, heated capillary held at a high electrical potential.

  • This creates a fine spray of charged droplets.

  • A drying gas (typically nitrogen) aids in solvent evaporation, shrinking the droplets and increasing charge density.

  • Eventually, gas-phase ions (e.g., [C₁₀H₈ClN₃O+H]⁺) are ejected from the droplets and enter the mass analyzer.[13][15]

Experimental Protocol for HRMS Analysis

Objective: To determine the exact mass of the protonated molecule [M+H]⁺ and confirm the elemental formula of 2-chloroquinoline-3-carbohydrazide.

Materials:

  • 2-chloroquinoline-3-carbohydrazide sample

  • LC-MS grade acetonitrile, water, and formic acid

  • Calibrant solution appropriate for the mass spectrometer (positive ion mode)

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in acetonitrile. Further dilute this stock to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile:water containing 0.1% formic acid. The acid aids in protonation, enhancing the signal for the [M+H]⁺ ion.[15]

  • Instrument Calibration: Calibrate the mass spectrometer in positive ion mode according to the manufacturer's protocol. This ensures high mass accuracy for the measurement.

  • Method Setup (Direct Infusion):

    • Set the ionization mode to ESI, positive polarity.

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Set key source parameters: Capillary Voltage (~3.5 kV), Drying Gas Temperature (~300 °C), Nebulizer Pressure (~1-2 bar). These may require optimization.

    • Set the mass analyzer to acquire data over a mass range that includes the expected ion (e.g., m/z 100-500).

    • Ensure the resolution is set to a high value (e.g., >60,000).[11]

  • Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

  • Data Analysis:

    • Identify the most intense peak in the spectrum. For C₁₀H₈ClN₃O, the expected protonated molecule [M+H]⁺ has a theoretical exact mass of 222.04886 Da.

    • Note the presence of the A+2 isotopic peak. Due to the natural abundance of ³⁷Cl (~24.23%), a peak at approximately m/z 224.04591 should be observed with an intensity of about one-third that of the monoisotopic [M+H]⁺ peak. This isotopic signature is a hallmark of a monochlorinated compound.

    • Use the instrument software to calculate the elemental formula from the measured exact mass.

    • Calculate the mass error in ppm: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6. A value <5 ppm is considered excellent confirmation.

Visualization: HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep1 Dissolve Sample (1 mg/mL stock) Prep2 Dilute to 1-10 µg/mL in ACN/H₂O + 0.1% FA Prep1->Prep2 Inject Direct Infusion via ESI Source (+ ion mode) Prep2->Inject Calib Calibrate HRMS Calib->Inject Acquire Acquire Spectrum (High Resolution) Inject->Acquire Analyze Identify [M+H]⁺ Peak and Isotopic Pattern Acquire->Analyze Calc Calculate Mass Error (< 5 ppm?) Analyze->Calc Confirm Confirm Formula: C₁₀H₈ClN₃O Calc->Confirm

Caption: Workflow for exact mass determination by ESI-HRMS.

Confirmatory Technique: Elemental Analysis

Elemental analysis (EA) provides an orthogonal validation of the molecular formula by determining the mass percentage of each element in the compound. The results are compared against the theoretical percentages calculated from the proposed formula.

Principle of Combustion Analysis

Modern elemental analyzers use combustion to convert the sample into simple gases. A precisely weighed amount of the organic compound is combusted in a furnace in an oxygen-rich atmosphere.

  • Carbon is converted to CO₂.

  • Hydrogen is converted to H₂O.

  • Nitrogen is converted to N₂ gas. These gases are then separated and quantified by a detector (e.g., thermal conductivity).

For halogens like chlorine, a separate method such as Schöniger flask combustion followed by potentiometric titration is often employed.[16]

Experimental Protocol for Elemental Analysis

Objective: To experimentally determine the percentage composition of C, H, N, and Cl in the sample and compare it to the theoretical values.

Materials:

  • Dry, pure 2-chloroquinoline-3-carbohydrazide sample (2-5 mg)

  • Elemental Analyzer for C, H, N determination

  • Apparatus for chlorine determination (e.g., Schöniger flask)

  • Microbalance

Procedure:

  • Sample Preparation: Ensure the sample is homogenous and thoroughly dried to remove any residual solvents, which would alter the C and H percentages.

  • C, H, N Analysis:

    • Accurately weigh approximately 2 mg of the sample into a tin capsule.

    • Place the capsule into the autosampler of the elemental analyzer.

    • Run the analysis according to the instrument's standard operating procedure. The instrument will automatically combust the sample and report the %C, %H, and %N.

  • Chlorine Analysis:

    • Accurately weigh a separate portion of the sample.

    • Perform combustion in an oxygen-filled flask containing an absorbing solution.[16]

    • The resulting chloride ions in the solution are then quantified, typically by potentiometric titration with a standardized silver nitrate solution.[16]

  • Data Analysis:

    • Compare the experimental percentages to the theoretical values. A good match is typically within ±0.4% of the theoretical value.

Table 3: Theoretical Elemental Composition of C₁₀H₈ClN₃O

Element Calculation Result (%)
Carbon (C) (10 * 12.011 / 221.64) * 100 54.21%
Hydrogen (H) (8 * 1.008 / 221.64) * 100 3.64%
Chlorine (Cl) (1 * 35.453 / 221.64) * 100 16.00%
Nitrogen (N) (3 * 14.007 / 221.64) * 100 18.96%
Oxygen (O)* (1 * 15.999 / 221.64) * 100 7.22%

*Oxygen is typically calculated by difference.

Visualization: Elemental Analysis Workflow

EA_Workflow cluster_prep_ea Sample Preparation cluster_chn C, H, N Analysis cluster_cl Chlorine Analysis cluster_data_ea Data Validation PrepEA Weigh Dry, Pure Sample (2-5 mg) Combust Combustion Analysis PrepEA->Combust CombustCl Schöniger Flask Combustion PrepEA->CombustCl DetectCHN Detect CO₂, H₂O, N₂ Combust->DetectCHN ResultCHN %C, %H, %N DetectCHN->ResultCHN Compare Compare Experimental vs. Theoretical % ResultCHN->Compare Titrate Potentiometric Titration CombustCl->Titrate ResultCl %Cl Titrate->ResultCl ResultCl->Compare Validate Validate Formula: Deviation < 0.4%? Compare->Validate

Caption: Workflow for molecular formula confirmation by Elemental Analysis.

Data Synthesis and Final Validation

The true power of this analytical approach lies in combining the results from both techniques.

Table 4: Summary of Validation Data for 2-chloroquinoline-3-carbohydrazide

Analysis Parameter Theoretical Value Experimental Result Status (Pass/Fail)
HRMS [M+H]⁺ Exact Mass (Da) 222.04886 e.g., 222.04875 Pass (<5 ppm error)
Isotopic Pattern M+2 peak ~32% of M e.g., Observed Pass
Elemental % Carbon 54.21% e.g., 54.15% Pass (Δ=0.06%)
Analysis % Hydrogen 3.64% e.g., 3.68% Pass (Δ=0.04%)
% Nitrogen 18.96% e.g., 18.89% Pass (Δ=0.07%)

| | % Chlorine | 16.00% | e.g., 16.11% | Pass (Δ=0.11%) |

When high-resolution mass spectrometry provides an exact mass that matches the theoretical formula within 5 ppm, and elemental analysis confirms the percentage composition of the constituent elements within a 0.4% margin, the identity and purity of 2-chloroquinoline-3-carbohydrazide can be considered unequivocally confirmed.

Final_Validation HRMS HRMS Data (Exact Mass & Isotope Pattern) Decision Do both methods support the formula C₁₀H₈ClN₃O? HRMS->Decision EA Elemental Analysis Data (%C, %H, %N, %Cl) EA->Decision Confirm Structure Confirmed Decision->Confirm Yes Reject Structure Rejected (Re-evaluate Purity/Identity) Decision->Reject No

Caption: Logic for final structure validation using orthogonal data.

Conclusion

The determination of the exact mass and molecular weight of 2-chloroquinoline-3-carbohydrazide is a multi-faceted process that relies on the precise application of modern analytical techniques. High-Resolution Mass Spectrometry provides an exquisitely accurate measurement of the monoisotopic mass, while Elemental Analysis offers robust, orthogonal confirmation of the compound's bulk elemental composition. By following the detailed protocols outlined in this guide and synergizing the data from both methods, researchers can establish the identity and purity of this important chemical building block with the highest degree of scientific confidence, ensuring the integrity and success of their research and development programs.

References

  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. (2021). PMC. [Link]

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report). (2022). MPG.PuRe. [Link]

  • Standard atomic weights of the elements 2020 (IUPAC Technical Report). (2020). OSTI.GOV. [Link]

  • High Resolution Mass Spectrometry. (2025). ResolveMass Laboratories Inc. [Link]

  • Commission on Isotopic Abundances and Atomic Weights. IUPAC. [Link]

  • Periodic Table of the Isotopes. The King's Centre for Visualization in Science. [Link]

  • Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. ResearchGate. [Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. (2014). ACS Publications. [Link]

  • Atomic Weights of the Elements 2023. IUPAC. [Link]

  • Electrospray Ionization. (2025). Fiveable. [Link]

  • A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. (2010). Wiley-VCH. [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (2023). MDPI. [Link]

  • Electrospray Ionization. University of Illinois. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Laboratory of Organic Elemental Analysis. (2016). Central Laboratories UCT Prague. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Arkivoc. [Link]

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Foundational

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 2-Chloroquinoline-3-carbohydrazide

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant anticancer pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1] This guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of a novel compound of interest, 2-chloroquinoline-3-carbohydrazide. While direct cytotoxic data for this specific molecule is not yet prevalent in published literature, extensive research on analogous quinoline-3-carbohydrazide and quinoline-3-carbaldehyde hydrazone derivatives indicates a strong potential for anticancer activity.[2][3][4] This document, therefore, presents a scientifically rigorous, field-proven approach to elucidating the cytotoxic potential and preliminary mechanism of action of this compound. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and offer insights into data interpretation, empowering research teams to conduct a thorough and meaningful preliminary evaluation.

Introduction: The Rationale for Investigating 2-Chloroquinoline-3-carbohydrazide

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[5][6] Several quinoline-based drugs, such as camptothecin and its analogs, are already in clinical use for cancer therapy.[2] The anticancer efficacy of quinoline derivatives is often attributed to diverse mechanisms of action, including apoptosis induction, cell cycle arrest, inhibition of angiogenesis, and DNA intercalation.[2]

The subject of this guide, 2-chloroquinoline-3-carbohydrazide, possesses a hydrazide moiety, a functional group present in a number of biologically active compounds. The combination of the quinoline core with a carbohydrazide group at the 3-position presents a compelling candidate for cytotoxic activity. Studies on similar quinoline-based carbohydrazones have shown promising results against various cancer cell lines, suggesting that this structural motif is a "privileged scaffold" in anticancer drug discovery.[1][7]

This guide will outline a logical and efficient workflow for the initial assessment of 2-chloroquinoline-3-carbohydrazide's cytotoxic properties.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Screening

A robust preliminary cytotoxicity screen should not only determine if a compound is toxic to cancer cells but also provide initial insights into its potency and mechanism of action. We propose a tiered approach, beginning with a broad screen for cell viability and progressing to more specific assays to probe the mode of cell death.

Cell Line Selection: Targeting Diverse Cancer Types

Given that quinoline derivatives have shown efficacy against a range of cancers, we recommend an initial screen against a panel of human cancer cell lines representing different tumor types.[2][5] Based on published data for analogous compounds, the following cell lines are suggested for the initial screening:

  • MCF-7 and MDA-MB-231 (Breast Adenocarcinoma): To assess activity against hormone-dependent and independent breast cancers.[2]

  • SH-SY5Y and Kelly (Neuroblastoma): As quinoline hydrazides have demonstrated significant activity against these lines.[2]

  • A-549 (Lung Carcinoma): A commonly used cell line for general cytotoxicity screening.[4]

  • HCT-116 (Colon Carcinoma): To evaluate activity against gastrointestinal cancers.

  • PANC-1 (Pancreatic Carcinoma): Given the high resistance of this cancer type, activity against this cell line would be significant.

A non-cancerous cell line, such as human dermal fibroblasts (HDF) or lung fibroblasts (MRC-5), should be included to assess the selectivity of the compound for cancer cells over normal cells.[8]

Primary Screening: Assessing Cell Viability

The initial screen aims to determine the concentration-dependent effect of 2-chloroquinoline-3-carbohydrazide on the viability of the selected cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 2-chloroquinoline-3-carbohydrazide in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Secondary Screening: Elucidating the Mechanism of Cell Death

Compounds that exhibit significant cytotoxicity in the primary screen should be further investigated to understand their mechanism of action.

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity, a hallmark of necrosis.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the collected supernatants.

  • Data Analysis: Compare the LDH release in treated cells to that of untreated cells (spontaneous release) and cells treated with a lysis buffer (maximum release) to quantify cytotoxicity.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells in a 6-well plate with 2-chloroquinoline-3-carbohydrazide at its IC₅₀ concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation and Interpretation

Quantitative Data Summary

The results of the cytotoxicity assays should be summarized in a clear and concise table.

Cell LineAssayIC₅₀ (µM) after 48h
MCF-7MTTTo be determined
MDA-MB-231MTTTo be determined
SH-SY5YMTTTo be determined
KellyMTTTo be determined
A-549MTTTo be determined
HCT-116MTTTo be determined
PANC-1MTTTo be determined
HDF (Normal)MTTTo be determined

Caption: A template for summarizing the IC₅₀ values of 2-chloroquinoline-3-carbohydrazide against a panel of cancer and normal cell lines.

Visualizing the Experimental Workflow

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (for active compounds) start Select Cancer and Normal Cell Lines seed_cells Seed Cells in 96-well Plates start->seed_cells treat_compound Treat with 2-Chloroquinoline-3-carbohydrazide (Concentration Gradient) seed_cells->treat_compound mtt_assay Perform MTT Assay (48h & 72h) treat_compound->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 ldh_assay LDH Assay for Necrosis ic50->ldh_assay If IC50 is significant apoptosis_assay Annexin V/PI Staining for Apoptosis ic50->apoptosis_assay If IC50 is significant mechanism Elucidate Preliminary Mechanism of Action ldh_assay->mechanism flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry flow_cytometry->mechanism

Caption: A streamlined workflow for the preliminary cytotoxicity screening of 2-chloroquinoline-3-carbohydrazide.

Potential Signaling Pathway

Based on the known mechanisms of action of quinoline derivatives, a potential signaling pathway that could be activated by 2-chloroquinoline-3-carbohydrazide leading to apoptosis is the intrinsic pathway.

signaling_pathway compound 2-Chloroquinoline-3-carbohydrazide cell Cancer Cell compound->cell mitochondria Mitochondria cell->mitochondria Induces Mitochondrial Stress bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A putative intrinsic apoptosis pathway potentially induced by 2-chloroquinoline-3-carbohydrazide.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial cytotoxic evaluation of 2-chloroquinoline-3-carbohydrazide. The proposed workflow, from broad-spectrum cell viability assays to more specific mechanistic studies, will generate the critical data needed to assess the compound's potential as an anticancer agent. Positive results from this preliminary screening would warrant further investigation, including more detailed mechanism of action studies (e.g., cell cycle analysis, Western blotting for apoptotic proteins), in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. The exploration of this and similar quinoline-based carbohydrazides holds significant promise for the development of novel and effective cancer therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. Y. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 920. [Link]

  • Korcz, M., Saczewski, F., & Bednarski, P. J. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(6), 1467. [Link]

  • Tomić, M., Zec, M., Bogojević, D., Bjelogrlić, S., Pavlović, V., Todorović, T., ... & Filipović, N. (2016). Quinoline based mono-and bis-(thio) carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and. RSC advances, 6(103), 101039-101053. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. Y. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 920. [Link]

  • Reddy, L. V., Nallapati, S. B., Beevi, S. S., Mangamoori, L. N., Mukkanti, K., & Pal, S. (2011). A "green" synthesis of N-(quinoline-3-ylmethylene) benzohydrazide derivatives and their cytotoxicity activities. Journal of the Brazilian Chemical Society, 22, 1199-1205. [Link]

  • Kamath, P. C., Kumar, A., & Kumar, S. (2023). Synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Heterocyclic Letters, 13(3), 477-488. [Link]

  • Abootorabi, Z., & Asadpour-Zeynali, K. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Archives of Advances in Biosciences, 8(4), 1-6. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl) hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC advances, 14(34), 24483-24500. [Link]

  • Ahmad, S., Khan, I., & Ali, D. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Organic Synthesis, 20(4), 393-415. [Link]

  • Gaffer, H. E., Refat, M. S., & Saad, H. A. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2, 4-Dihydroxybenzaldehyde: Structure and Biological Activity. Inorganics, 11(10), 405. [Link]

  • El-Naggar, M., Abdu-Allah, H. H., & El-Shorbagi, A. N. A. (2019). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 19(14), 1766-1784. [Link]

  • Abrigach, F., El-Massaoudi, M., El-Badaoui, Y., Radi, S., El-Mokhtar, M. A., & El-Aroussi, M. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts, 12(11), 1424. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Aly, A. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC: Online Journal of Organic Chemistry, 2012(1), 211-276. [Link]

  • Hamana, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(15), 8484-8515. [Link]

  • Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. International Journal of Organic Chemistry, 2014. [Link]

  • Massoud, M. A. M., El-Shorbagi, A. N. A., & Abdel-Wahab, B. F. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC: Online Journal of Organic Chemistry, 2018(1), 1-1. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 1,3,4-oxadiazoles from 2-chloroquinoline-3-carbohydrazide

Application Note: Synthesis and Characterization of Quinolinyl 1,3,4-Oxadiazoles Introduction & Strategic Rationale The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in modern drug discovery, frequently leverag...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of Quinolinyl 1,3,4-Oxadiazoles

Introduction & Strategic Rationale

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in modern drug discovery, frequently leveraged for its profound ability to act as a bioisostere for amides and esters while dramatically improving metabolic stability and aqueous solubility. In the context of antimalarial and antimicrobial research, coupling the 1,3,4-oxadiazole ring with a quinoline core has yielded highly potent molecular entities[1].

This application note details the robust, field-proven protocol for synthesizing 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol from 2-chloroquinoline-3-carbohydrazide. As a Senior Application Scientist, I emphasize that successful heterocyclic synthesis relies not merely on following steps, but on understanding the thermodynamic and kinetic drivers of the reaction. The protocol described herein utilizes carbon disulfide ( CS2​ ) in an alkaline medium—a highly efficient, self-validating system that drives intramolecular cyclization through predictable intermediate stabilization[1][2].

Mechanistic Causality & Reaction Design

The transformation of 2-chloroquinoline-3-carbohydrazide into a 1,3,4-oxadiazole-2-thiol is governed by a base-catalyzed cyclodesulfurization pathway.

  • Nucleophilic Attack: The reaction initiates with potassium hydroxide (KOH) deprotonating the terminal amine of the carbohydrazide. This enhances its nucleophilicity, allowing it to attack the electrophilic carbon of CS2​ .

  • Intermediate Stabilization: This attack forms a potassium dithiocarbazate intermediate. The alkaline environment (KOH in ethanol) is critical here; it prevents premature decomposition of the intermediate and maintains the nucleophilicity of the adjacent oxygen atom[3].

  • Cyclization & Elimination: Under reflux conditions, the thermal energy drives the intramolecular nucleophilic attack of the carbonyl oxygen onto the thiocarbonyl carbon. Subsequent elimination of hydrogen sulfide ( H2​S ) yields the potassium salt of the oxadiazole.

  • Acidic Workup: The final product exists as a water-soluble potassium salt. Acidification with dilute hydrochloric acid (HCl) is strictly required to protonate the thiolate, precipitating the highly pure 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol[1].

G SM 2-Chloroquinoline-3-carbohydrazide (Starting Material) Reagents CS2 + KOH / Ethanol (Base-Catalyzed Attack) SM->Reagents Intermediate Potassium Dithiocarbazate (Stable Intermediate) Reagents->Intermediate Cyclization Reflux (Intramolecular Cyclization & H2S Loss) Intermediate->Cyclization Salt Oxadiazole Potassium Salt (Soluble) Cyclization->Salt Workup Dilute HCl Acidification (Protonation & Precipitation) Salt->Workup Product 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol (Target Scaffold) Workup->Product

Mechanistic workflow for the base-catalyzed synthesis of quinolinyl 1,3,4-oxadiazole-2-thiols.

Experimental Protocol

Note: Carbon disulfide is highly volatile and flammable. All procedures must be conducted in a certified fume hood using appropriate PPE.

Phase 1: Reagent Preparation and Initiation

  • Suspend 2-chloroquinoline-3-carbohydrazide (1.0 equivalent, e.g., 10 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar[1].

  • Add Potassium Hydroxide (KOH) (1.5 equivalents) to the suspension. Stir at room temperature for 15 minutes to ensure complete deprotonation and formation of the reactive hydrazide anion.

  • Dropwise, add Carbon Disulfide ( CS2​ ) (1.5 equivalents) to the stirring mixture. Causality note: Gradual addition prevents exothermic runaway and minimizes the vaporization of the low-boiling CS2​ before it can react.

Phase 2: Cyclization via Reflux 4. Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 75-80°C) for 12 to 16 hours[1]. 5. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl Acetate:Hexane, 1:1). The disappearance of the starting material spot confirms the complete conversion to the potassium salt of the oxadiazole.

Phase 3: Acidification and Isolation 6. Once the reaction is complete, cool the mixture to room temperature, then further cool it in an ice bath (0-5°C). 7. Slowly add dilute Hydrochloric Acid (1M HCl) dropwise under continuous stirring until the pH of the solution reaches 4-5[1]. 8. Self-Validation Step: The addition of HCl will cause the immediate precipitation of the 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol. If precipitation does not occur, the intermediate was not properly formed, indicating a failure in the reflux or base-catalysis step. 9. Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water to remove residual KCl salts, and dry under a vacuum desiccator.

(Alternative Route Note: If a 2,5-disubstituted 1,3,4-oxadiazole is desired instead of the 2-thiol variant, the carbohydrazide can be reacted with aromatic acid hydrazides in the presence of phosphoryl chloride ( POCl3​ ) acting as a dehydrating agent[3].)

Data Presentation & Analytical Validation

To ensure the trustworthiness of the synthesized compound, spectral validation is mandatory. The compound exists predominantly in the thiol form rather than the thione tautomer, which is confirmed by specific spectroscopic markers[1].

Analytical MethodTarget Marker / SignalStructural Significance & Validation
FT-IR Spectroscopy ~2500 cm−1 (Absorption Band)Confirms the presence of the S-H (thiol) functional group, validating the tautomeric state[1].
13C -NMR Spectroscopy δ 164.54 ppmCorresponds to the C2 carbon of the 1,3,4-oxadiazole ring, definitively proving ring closure[1].
Biological Assay IC50​ = 0.46 μg/mL Demonstrates high in vitro antimalarial activity against Plasmodium falciparum, validating the functional efficacy of the synthesized scaffold[1].

References

  • Source: Molecules (via NIH/PMC)
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017)
  • 2-Chloroquinoline-3-carbohydrazide | Research Chemical Source: Benchchem URL

Sources

Application

Application Note: 2-Chloroquinoline-3-carbohydrazide as a Privileged Scaffold in Heterocyclic Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, polyfunctionalized heterocyclic compounds are foundational, comprising approximately 68% of all marketed therapeutics. Among these, the quinoline (1-azana...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, polyfunctionalized heterocyclic compounds are foundational, comprising approximately 68% of all marketed therapeutics. Among these, the quinoline (1-azanaphthalene) ring system is a highly privileged scaffold. This application note provides an in-depth technical guide on 2-chloroquinoline-3-carbohydrazide , a highly versatile building block used to generate complex, bioactive molecular libraries. By detailing the mechanistic rationale, validated synthetic protocols, and downstream applications, this guide serves as a comprehensive resource for drug development professionals focusing on antimalarial, antimicrobial, and metallo-drug discovery.

Mechanistic Rationale: The "Dual-Threat" Synthon

The utility of 2-chloroquinoline-3-carbohydrazide in drug discovery stems from its unique, dual-reactive structural topology, which allows for orthogonal derivatization without the need for complex protecting-group strategies[1].

  • C-2 Chloro Group (Electrophilic Center): The chlorine atom at the 2-position is highly activated by the electron-withdrawing nature of the adjacent quinoline nitrogen. This makes it an ideal substrate for Nucleophilic Aromatic Substitution ( SN​Ar ) reactions, allowing for the facile introduction of various amines, thiols, and other nucleophiles to create diverse chemical libraries[1].

  • C-3 Carbohydrazide Moiety (Dinucleophilic Center): The carbohydrazide functional group is a highly versatile synthon. It acts as a primary building block for the construction of 5- and 6-membered nitrogen-rich heterocycles—such as pyrazoles, 1,3,4-oxadiazoles, and Schiff bases—via condensation and cyclization reactions with various electrophiles[1].

G Core 2-Chloroquinoline-3-carbohydrazide Site1 C-2 Chloro Group (Nucleophilic Substitution) Core->Site1 Site2 C-3 Carbohydrazide (Condensation/Cyclization) Core->Site2 Deriv1 Aminoquinolines (Antimalarial) Site1->Deriv1 Deriv2 1,3,4-Oxadiazoles (Antimicrobial) Site2->Deriv2 Deriv3 Schiff Bases (Metallo-drugs) Site2->Deriv3

Divergent synthetic pathways exploiting the dual reactive sites of the quinoline scaffold.

Validated Synthetic Workflow

The synthesis of 2-chloroquinoline-3-carbohydrazide typically proceeds through a three-step sequence starting from 2-chloroquinoline-3-carbaldehyde (often derived via a Vilsmeier-Haack reaction on acetanilide)[2].

Workflow A 2-Chloroquinoline- 3-carbaldehyde B Oxidation (AgNO3, NaOH) A->B C Carboxylic Acid Intermediate B->C D Esterification (EtOH, H2SO4) C->D E Ethyl Ester Intermediate D->E F Hydrazinolysis (NH2NH2·H2O) E->F G Target Carbohydrazide F->G

Step-by-step synthetic workflow from carbaldehyde to the target carbohydrazide synthon.

Detailed Protocol & Causality

This protocol is designed as a self-validating system, ensuring that intermediate purity is confirmed before proceeding to subsequent steps, thereby preventing yield attrition.

Step 1: Oxidation to 2-Chloroquinoline-3-carboxylic Acid
  • Procedure: Dissolve 2-chloroquinoline-3-carbaldehyde in a minimum volume of ethanol. Add an ethanolic solution of AgNO3​ (0.7 eq) and NaOH (2.5 eq). Stir at room temperature for 4 hours. Filter excess AgNO3​ , then neutralize the filtrate with concentrated sulfuric acid to precipitate the product[2].

  • Causality: Why use Silver Nitrate ( AgNO3​ )? Harsh oxidants (like KMnO4​ ) risk oxidative cleavage of the quinoline heteroaromatic system. The Tollens'-like mild oxidation specifically targets the aldehyde moiety while preserving the sensitive C-2 chloro group[2][3].

  • Validation: The formation of a dark yellow precipitate upon neutralization confirms successful reaction. TLC should show complete consumption of the higher- Rf​ aldehyde.

Step 2: Esterification to Ethyl 2-chloroquinoline-3-carboxylate
  • Procedure: Suspend the carboxylic acid in absolute ethanol, add a catalytic amount of concentrated H2​SO4​ , and reflux until completion.

  • Causality: Why esterify before hydrazinolysis? Directly reacting a carboxylic acid with hydrazine primarily yields an unreactive hydrazine salt via an acid-base reaction. Converting the acid to an ethyl ester transforms the carbonyl carbon into a highly reactive electrophilic center, priming it for nucleophilic acyl substitution[3][4].

  • Validation: IR spectroscopy will show a distinct ester carbonyl absorption band at 1743–1736 cm−1 , confirming the transformation from the carboxylic acid[3].

Step 3: Hydrazinolysis to 2-Chloroquinoline-3-carbohydrazide
  • Procedure: Dissolve the ester derivative (10 mmol) in absolute ethanol (50 mL). Add hydrazine hydrate (10 mL) and reflux for 4 to 12 hours. Cool to room temperature and pour onto crushed ice (50 g). Filter the resulting precipitate, wash with water, and recrystallize from ethanol[2][3].

  • Causality: Hydrazine acts as a powerful α -effect nucleophile. Refluxing in ethanol ensures the ester remains in solution, while pouring the hot mixture over ice rapidly decreases solubility, crashing out the carbohydrazide product and preventing secondary condensation reactions[2][3].

  • Validation: The product should present as white crystals with a melting point >300∘C . IR spectroscopy will self-validate the structure by the appearance of new NH2​ stretching bands at ν 3383 and 3182 cm−1 , alongside the amide carbonyl shift[3].

Applications in Drug Discovery

A. Antimalarial Agent Development

The global challenge of Plasmodium falciparum chemoresistance necessitates novel scaffolds. 2-Chloroquinoline-3-carbohydrazide is a critical precursor for synthesizing 1,3,4-oxadiazole-quinoline hybrids. For instance, reacting the carbohydrazide with carbon disulfide in the presence of KOH yields 5-(2-chloro-quinolin-3-yl)-1,3,4-oxadiazole-2-thiol derivatives. These structural modifications significantly enhance lipophilicity and target binding, yielding compounds with potent antimalarial activity (IC50 values as low as 0.46 µg/mL)[3].

B. Metallo-Drugs and Catecholase Activity

In the realm of inorganic medicinal chemistry, the carbohydrazide moiety is utilized to synthesize Schiff bases (e.g., N′-benzylidene-2-chloroquinoline-3-carbohydrazide) via condensation with benzaldehydes[2]. These Schiff bases act as multidentate ligands that form highly stable complexes with transition metals like Cu(OAc)2​ . The resulting electron-rich coordination sites yield stable complexes that strongly catalyze the oxidation of catechol to o-quinone, mimicking natural catecholase enzymes and showing promise for targeted oxidative stress therapies in cancer[2].

Quantitative Data Presentation

The structural evolution from the base ester to complex heterocyclic derivatives demonstrates a clear structure-activity relationship (SAR) in antimalarial efficacy against Plasmodium falciparum[3].

Compound IDStructural Feature / Derivative TypeTarget AssayIC50 (µg/mL)
10 Ethyl 2-chloroquinoline-3-carboxylate (Precursor)P. falciparum Inhibition1.91
11 2-Chloroquinoline-3-carbohydrazide (Core Synthon)P. falciparum Inhibition2.21
4h Pyrimidine-2-thione derivativeP. falciparum Inhibition2.21
12 1,3,4-Oxadiazole derivative (from synthon)P. falciparum Inhibition0.46
4b, 4g, 4i Optimized Pyrimidine/Quinoline hybridsP. falciparum Inhibition0.014 – 0.041

Data summarizes the enhanced biological activity achieved through targeted derivatization of the C-3 position.

Sources

Method

Advanced Cyclization Techniques for the Synthesis of Novel Heterocycles from 2-Chloroquinoline-3-Carbohydrazide

An Application Guide Abstract The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Derivatives of 2-chloroquinoline, in particular, serve...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Derivatives of 2-chloroquinoline, in particular, serve as highly versatile intermediates due to the reactivity of the C2-chloro substituent, which allows for a wide range of synthetic transformations.[1][5][6] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 2-chloroquinoline-3-carbohydrazide as a pivotal precursor for synthesizing fused heterocyclic systems. We present validated, step-by-step protocols for its conversion into medicinally relevant 1,3,4-oxadiazoles and 1,2,4-triazoles, complete with mechanistic insights and expert commentary on experimental choices.

Part 1: Synthesis of the Core Precursor: 2-Chloroquinoline-3-carbohydrazide

The journey into complex heterocyclic systems begins with the reliable synthesis of the starting material. 2-Chloroquinoline-3-carbohydrazide is not typically available commercially and must be prepared from its corresponding aldehyde. The established method involves a two-step process: oxidation of the aldehyde to an ester, followed by hydrazinolysis.[5] This ensures a high-purity precursor, which is critical for the success of subsequent cyclization reactions.

Workflow for Precursor Synthesis

start 2-Chloroquinoline-3-carbaldehyde step1 Oxidation (e.g., KMnO4 or other mild oxidant) in appropriate solvent (e.g., Acetone/Water) start->step1 intermediate Ethyl 2-chloroquinoline-3-carboxylate step1->intermediate step2 Hydrazinolysis (Hydrazine Hydrate, N2H4·H2O) in boiling Ethanol intermediate->step2 product 2-Chloroquinoline-3-carbohydrazide step2->product

Caption: Synthesis pathway for 2-chloroquinoline-3-carbohydrazide.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbohydrazide (87)

This protocol is adapted from established literature procedures for the conversion of 2-chloroquinoline-3-carbaldehydes.[5]

Step 1a: Synthesis of Ethyl 2-chloroquinoline-3-carboxylate (Ester Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent mixture such as acetone/water.

  • Oxidation: Cool the solution in an ice bath. Add a mild oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise while monitoring the temperature to keep it below 10 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) until the purple color disappears. Filter the manganese dioxide precipitate. Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Esterification (if starting from the acid): If the carboxylic acid is isolated, it must be converted to the ethyl ester. Reflux the carboxylic acid in absolute ethanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours.

  • Purification: Concentrate the organic layer under reduced pressure. The resulting crude ethyl ester can be purified by column chromatography or recrystallization.

Step 1b: Hydrazinolysis to 2-chloroquinoline-3-carbohydrazide (87)

  • Reaction Setup: Dissolve the purified ethyl 2-chloroquinoline-3-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, ~5.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC until the ester spot disappears.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield pure 2-chloroquinoline-3-carbohydrazide.

Expert Insight & Trustworthiness: The two-step process is crucial. Direct conversion from the aldehyde is problematic and can lead to side products. Ensuring the purity of the intermediate ester is key to obtaining a high-quality carbohydrazide, which in turn prevents complications in the subsequent, more sensitive cyclization steps.

Part 2: Intramolecular Cyclization to 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for ester and amide groups. The synthesis from a carbohydrazide is a robust and high-yielding transformation, typically involving a one-carbon synthon like carbon disulfide.

Reaction Mechanism: 1,3,4-Oxadiazole Formation

sub Carbohydrazide reagent + CS2 / KOH sub->reagent inter1 Potassium dithiocarbazate salt (Intermediate) reagent->inter1 cyclize Intramolecular Cyclization (-H2O) inter1->cyclize inter2 Oxadiazolethiolate salt cyclize->inter2 acidify Acidification (e.g., dil. HCl) inter2->acidify prod 5-(2-Chloroquinolin-3-yl)- 1,3,4-oxadiazole-2-thiol acidify->prod

Caption: Mechanism for the synthesis of 1,3,4-oxadiazole-2-thiol.

Protocol 2: Synthesis of 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol (88)

This protocol is based directly on the reported synthesis from 2-chloroquinoline-3-carbohydrazide.[5]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-chloroquinoline-3-carbohydrazide (1.0 eq) and potassium hydroxide (KOH, 2.0 eq) in absolute ethanol.

  • Reagent Addition: Add carbon disulfide (CS₂, 3.0 eq) dropwise to the stirred solution at room temperature.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 10-12 hours. The reaction mixture will typically change color.

  • Solvent Removal: After cooling, remove the ethanol under reduced pressure to obtain a solid residue (the potassium salt intermediate).

  • Acidification: Dissolve the residue in water and cool the solution in an ice bath. Acidify the solution by slowly adding dilute hydrochloric acid (HCl) until the pH is ~2-3.

  • Isolation & Purification: A solid will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture.

Expert Insight & Causality: The use of a strong base (KOH) is essential to deprotonate the hydrazide, forming a more nucleophilic species that readily attacks the electrophilic carbon of CS₂. The subsequent intramolecular cyclization is driven by the elimination of a water molecule. The final acidification step protonates the thiol to yield the final, neutral product.

Part 3: Cyclocondensation Pathways to 1,2,4-Triazoles

The 1,2,4-triazole moiety is another critical pharmacophore. Its synthesis from a carbohydrazide is a reliable two-step process involving the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed cyclization. This approach offers modularity, as different isothiocyanates can be used to introduce various substituents at the N4 position of the triazole ring.[7]

Reaction Pathway: 1,2,4-Triazole Formation

sub Carbohydrazide step1 Step 1: Addition + Phenyl Isothiocyanate (PhNCS) in Ethanol, Reflux sub->step1 inter Thiosemicarbazide Intermediate step1->inter step2 Step 2: Cyclization + NaOH (aq.), Reflux followed by Acidification inter->step2 prod 4-Phenyl-5-substituted- 4H-1,2,4-triazole-3-thiol step2->prod

Caption: Two-step synthesis of N-aryl-1,2,4-triazole-3-thiols.

Protocol 3.1: Synthesis of Thiosemicarbazide Intermediate
  • Reaction Setup: Dissolve 2-chloroquinoline-3-carbohydrazide (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add phenyl isothiocyanate (1.1 eq) to the solution.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

  • Isolation: Cool the reaction mixture. The thiosemicarbazide product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

Protocol 3.2: Base-Catalyzed Cyclization to 5-(2-Chloroquinolin-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is a standard method for cyclizing thiosemicarbazides.[7]

  • Reaction Setup: Suspend the thiosemicarbazide intermediate (1.0 eq) from Protocol 3.1 in an aqueous sodium hydroxide solution (e.g., 4% NaOH, ~10 volumes).

  • Reflux: Heat the stirred mixture to reflux for 3-4 hours. The solid should dissolve as the cyclization proceeds.

  • Acidification: Cool the reaction mixture in an ice bath. Carefully acidify with dilute HCl until precipitation is complete (pH ~2-3).

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the purified triazole-thiol.

Expert Insight & Self-Validation: The success of this two-step synthesis relies on the clean formation of the thiosemicarbazide. The subsequent cyclization is an intramolecular nucleophilic attack of one of the nitrogen atoms on the thiocarbonyl carbon, followed by dehydration. The appearance of a thiol (-SH) proton signal in the ¹H NMR spectrum and the disappearance of the C=O stretch in the IR spectrum are key validation points for the final product.

Part 4: Summary of Methodologies and Characterization

The described protocols provide access to distinct and valuable heterocyclic cores from a single, readily prepared precursor.

Target Heterocycle Key Reagents Conditions Typical Yield Notes
1,3,4-Oxadiazole-2-thiol CS₂, KOHReflux in EthanolGood to ExcellentOne-pot procedure from carbohydrazide.
4H-1,2,4-Triazole-3-thiol 1. R-NCS2. NaOH1. Reflux in Ethanol2. Reflux in aq. NaOHGood (over 2 steps)Modular; 'R' group can be varied.

General Characterization Notes:

  • ¹H NMR: Successful cyclization is often confirmed by the disappearance of the broad -NHNH₂ protons of the hydrazide and the appearance of characteristic signals for the new heterocyclic ring. For thiol products, the -SH proton may be visible as a broad singlet, often in the 13-14 ppm range.

  • IR Spectroscopy: The most telling sign of reaction completion is the disappearance of the strong C=O stretching band of the carbohydrazide (typically ~1640-1680 cm⁻¹) and the appearance of C=N bands for the new ring system.

  • Mass Spectrometry: Provides definitive confirmation of the molecular weight of the synthesized product, validating that the desired cyclization and elemental composition has been achieved.

Conclusion

2-Chloroquinoline-3-carbohydrazide is a powerful and versatile building block for constructing diverse, fused heterocyclic systems of high interest in drug discovery and materials science. The protocols detailed in this guide for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles are robust, reproducible, and grounded in established chemical principles. By understanding the causality behind each experimental step, researchers can confidently apply and adapt these techniques to generate novel molecular entities for further investigation.

References

  • Hamama, W. S., Ibrahim, M. E., Zoorob, H. H., & El-Hameed, R. H. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. International Journal of Organic Chemistry, 2, 211-276. [Link]

  • Massoud, M. A. M., Mohammed, M. A. A., & Abdel-Wahab, B. F. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 223-278. [Link]

  • Hamama, W. S., Ibrahim, M. E., Zoorob, H. H., & Abd El-Hameed, R. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(6), 1496. [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Shaabani, A., Soleimani, E., & Mofakham, H. (2019). Synthesis of four series of quinoline-based heterocycles by reacting 2-chloroquinoline-3-carbonitriles with various types of isocyanides. Applied Organometallic Chemistry, 33(8), e4974. [Link]

  • Massoud, M. A. M., Mohammed, M. A. A., & Abdel-Wahab, B. F. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ResearchGate. [Link]

  • Chandra, T., & Vandavasi, J. K. (2014). ChemInform Abstract: Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. ResearchGate. [Link]

  • Aksenov, A. N., Krayushkin, M. M., & Yarovenko, V. N. (2021). Synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides. Chemistry of Heterocyclic Compounds, 57(4), 415-417. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, M. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

  • IntechOpen. (2023). Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 8(8), 611-619. [Link]

  • Sintim, H. O. (2022). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Purdue University Graduate School. [Link]

Sources

Application

Application Notes &amp; Protocols for Green Synthesis of 2-Chloroquinoline-3-Carbohydrazide

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: A Paradigm Shift in Heterocyclic Synthesis Quinoline scaffolds are fundamental building blocks in medicinal chemistry, forming the core...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Heterocyclic Synthesis

Quinoline scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities.[1] The derivative 2-chloroquinoline-3-carbohydrazide is a valuable intermediate, often utilized in the synthesis of more complex, biologically active molecules. However, traditional synthetic routes to its precursor, 2-chloroquinoline-3-carbaldehyde, frequently rely on the Vilsmeier-Haack reaction, which employs stoichiometric amounts of phosphorus oxychloride (POCl3) and solvents like N,N-dimethylformamide (DMF).[2][3] These classic methods, while effective, pose significant environmental and safety concerns, generating hazardous waste and utilizing toxic reagents.

The principles of green chemistry call for a more sustainable approach, focusing on the reduction of waste, use of benign solvents, alternative energy sources, and improved atom economy.[4] This guide provides detailed application notes and validated protocols for the green synthesis of 2-chloroquinoline-3-carbohydrazide, emphasizing methods that leverage microwave irradiation, ultrasound, and eco-friendly solvents to improve efficiency, safety, and environmental performance.

Part I: Green Synthesis of the Key Intermediate: 2-Chloroquinoline-3-carbaldehyde

The synthesis of the 2-chloroquinoline-3-carbaldehyde precursor is the most critical step and offers the greatest opportunity for green chemistry intervention. The Vilsmeier-Haack cyclization of acetanilides remains a common pathway, but its environmental footprint can be significantly reduced through the use of alternative energy sources.[3][5]

Application Note 1: Microwave-Assisted Vilsmeier-Haack Synthesis

Causality and Expertise: Conventional heating relies on thermal conductivity, a slow and inefficient process that often leads to non-uniform heating and the formation of byproducts. Microwave irradiation, in contrast, utilizes dielectric heating. Polar molecules within the reaction mixture, such as the Vilsmeier reagent and intermediates, align with the rapidly oscillating electric field, generating heat volumetrically and uniformly. This results in a dramatic acceleration of the reaction rate, often reducing multi-hour reflux procedures to mere minutes.[2][5] This rapid, controlled heating minimizes thermal decomposition and side reactions, leading to cleaner product profiles and higher yields. The use of a solid support like silica can further enhance efficiency by absorbing microwave energy and providing a surface for the reaction.[6]

Protocol 1: Microwave-Assisted Synthesis of 2-Chloroquinoline-3-carbaldehyde

This protocol is adapted from methodologies described in the literature, which demonstrate a significant reduction in reaction time compared to conventional methods.[5]

Materials:

  • Substituted Acetanilide (10 mmol)

  • N,N-Dimethylformamide (DMF) (Vilsmeier Reagent Component) (40 mmol)

  • Phosphorus oxychloride (POCl3) (Vilsmeier Reagent Component) (30 mmol)

  • Microwave synthesis vial (appropriate size)

  • Crushed ice

  • Sodium bicarbonate solution (5% w/v)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reagent Preparation: In a fume hood, cautiously add phosphorus oxychloride (30 mmol) dropwise to ice-cold N,N-dimethylformamide (40 mmol) in a flask with stirring. Allow the Vilsmeier reagent to form for 10-15 minutes.

  • Reaction Setup: Place the substituted acetanilide (10 mmol) in a microwave synthesis vial. Add the freshly prepared Vilsmeier reagent.

  • Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at a suitable power (e.g., 150-300 W) to maintain a temperature of 100-110°C for 5-10 minutes.

    • Self-Validation Insight: Reaction progress can be monitored by TLC (Thin Layer Chromatography) after quenching a small aliquot. The disappearance of the acetanilide spot indicates completion.

  • Work-up and Isolation: After irradiation, cool the vial to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding 5% sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield pure 2-chloroquinoline-3-carbaldehyde.

Application Note 2: Ultrasound-Assisted Synthesis

Causality and Expertise: Ultrasound-assisted synthesis utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid.[7] This collapse generates localized hot spots with extreme temperatures and pressures, creating high-energy microenvironments that accelerate chemical reactions. Furthermore, the powerful shockwaves and microjets produced enhance mass transfer and disrupt solid surfaces, increasing reagent interaction. This methodology is particularly effective for heterogeneous reactions and can often be performed at ambient temperature, offering a highly energy-efficient alternative to thermal methods.[8]

Protocol 2: Ultrasound-Assisted Synthesis of 2-Chloroquinoline-3-carbaldehyde

This protocol leverages the principles of sonochemistry to drive the Vilsmeier-Haack reaction under milder conditions.[5]

Materials:

  • Substituted Acetanilide (10 mmol)

  • Vilsmeier Reagent (prepared as in Protocol 1)

  • Reaction flask

  • Ultrasonic bath or probe sonicator (e.g., 35-40 kHz)

  • Standard work-up reagents (ice, sodium bicarbonate, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the substituted acetanilide (10 mmol) with the freshly prepared Vilsmeier reagent.

  • Sonication: Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath. Sonicate the mixture at a constant frequency (e.g., 40 kHz) at ambient temperature for 30-60 minutes.

    • Self-Validation Insight: Monitor the reaction by TLC. The high-energy environment often leads to rapid conversion.

  • Work-up and Isolation: Upon completion, follow the work-up, neutralization, and extraction steps as detailed in Protocol 1 (steps 4-7). The resulting crude product is purified by recrystallization.

Part II: Green Conversion to 2-Chloroquinoline-3-carbohydrazide

The final step involves the conversion of the aldehyde to the carbohydrazide via reaction with hydrazine hydrate. Green principles can be applied here by selecting an appropriate solvent system that is effective, safe, and recyclable.

Application Note 3: Hydrazinolysis in Recyclable Green Solvents

Causality and Expertise: While ethanol is a common and relatively green solvent, polyethylene glycol (PEG) offers distinct advantages.[9] PEG is a non-toxic, non-flammable, and biodegradable polymer. Its low volatility reduces exposure risks and solvent loss. Crucially, many organic products have low solubility in PEG at room temperature, allowing for easy isolation by precipitation upon cooling or addition of water. The PEG can then be recovered by removing the water under vacuum and reused multiple times, significantly reducing solvent waste and aligning with the principles of a circular economy.[9]

Protocol 3: Synthesis of 2-Chloroquinoline-3-carbohydrazide in PEG-400

This protocol is based on the successful use of PEG-400 as a recyclable medium for the synthesis of related hydrazone derivatives.[9] A similar approach is adapted from the hydrazinolysis of the corresponding ester.[10]

Materials:

  • 2-Chloroquinoline-3-carbaldehyde (5 mmol)

  • Hydrazine hydrate (80% solution) (7.5 mmol)

  • Polyethylene glycol (PEG-400) (15 mL)

  • Ethanol (for washing)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (5 mmol) in PEG-400 (15 mL).

  • Reagent Addition: Add hydrazine hydrate (7.5 mmol) to the solution and stir the mixture at room temperature.

  • Reaction Progression: Heat the mixture to 60-70°C and stir for 1-2 hours.

    • Self-Validation Insight: Monitor the reaction by TLC until the aldehyde spot is no longer visible.

  • Product Isolation: Cool the reaction mixture to room temperature. Add cold deionized water (50 mL) to precipitate the solid product.

  • Purification: Collect the precipitate by filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove residual PEG.

  • Drying: Dry the purified 2-chloroquinoline-3-carbohydrazide product under vacuum.

  • Solvent Recovery (Optional but Recommended): The aqueous PEG filtrate can be concentrated under reduced pressure to remove the water, allowing the PEG-400 to be recovered and reused for subsequent batches.

Comparative Data of Green Synthesis Methods

The following table summarizes the advantages of the described green chemistry approaches compared to traditional methods for the synthesis of the 2-chloroquinoline-3-carbaldehyde intermediate.

ParameterTraditional Method (Vilsmeier-Haack)Microwave-AssistedUltrasound-Assisted
Energy Source Conventional Heating (Oil Bath)Microwave IrradiationUltrasonic Irradiation
Reaction Time Several Hours (e.g., 3-6 h)5-15 Minutes[5]30-60 Minutes
Temperature High (Reflux)Controlled (e.g., 110°C)Ambient to Mild
Typical Solvents DMF, POCl3DMF, POCl3DMF, POCl3
Key Advantage Well-establishedDrastic time reduction, high efficiencyEnergy efficiency, mild conditions
Yield GoodExcellent[5]Good to Excellent[7]

Visualizations: Workflows and Mechanisms

Overall Synthetic Workflow

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Final Product Synthesis Acetanilide Acetanilide Substrate Reaction1 Green Vilsmeier-Haack (Microwave or Ultrasound) Acetanilide->Reaction1 Vilsmeier Vilsmeier Reagent (DMF/POCl3) Vilsmeier->Reaction1 Aldehyde 2-Chloroquinoline-3-carbaldehyde Reaction1->Aldehyde Reaction2 Green Hydrazinolysis (PEG-400 or Ethanol) Aldehyde->Reaction2 Hydrazine Hydrazine Hydrate Hydrazine->Reaction2 Product 2-Chloroquinoline-3-carbohydrazide Reaction2->Product

Caption: Overall workflow for the green synthesis of the target compound.

Comparison of Energy Input Mechanisms

G cluster_0 Conventional Heating cluster_1 Microwave Irradiation cluster_2 Ultrasonic Irradiation A Heat Source B Vessel A->B Conduction C Mixture B->C Conduction D Microwaves E Polar Molecules D->E Direct Interaction (Dielectric Heating) F Ultrasound G Cavitation Bubbles F->G Formation H Hot Spots G->H Collapse

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloroquinoline-3-Carbohydrazide Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and yield-limiting factors encountered duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and yield-limiting factors encountered during the synthesis of 2-chloroquinoline-3-carbohydrazide .

This compound is a highly versatile privileged scaffold used in the development of antimalarial agents, polyazaheterocycles, and complex pyrazolo[3,4-b]quinolines[1][2]. However, its synthesis is notoriously prone to side reactions. This guide will decode the causality behind these failures and provide self-validating protocols to optimize your reaction yields.

Part 1: Mechanistic Insights & Reaction Causality

The standard synthesis involves the hydrazinolysis of an ester precursor, typically ethyl 2-chloroquinoline-3-carboxylate , using hydrazine hydrate in absolute ethanol[3][4].

The primary challenge lies in the dual electrophilic nature of the starting material. Hydrazine is a potent nucleophile (driven by the alpha-effect). When introduced to the quinoline scaffold, it faces two competing electrophilic centers:

  • The Carbonyl Carbon (C3): The desired site for acyl substitution to form the carbohydrazide.

  • The C2 Position: The 2-chloro group is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) by the adjacent quinoline nitrogen and the electron-withdrawing ester group at C3[2].

If the reaction kinetics are not strictly controlled via temperature and stoichiometry, hydrazine will attack the C2 position, leading to 2-hydrazinylquinoline-3-carbohydrazide, which rapidly undergoes intramolecular cyclization to form pyrazolo[3,4-b]quinolin-3-ones[5].

ReactionPathways SM Starting Material: Ethyl 2-chloroquinoline-3-carboxylate (or Acid Chloride) Desired Desired Product: 2-Chloroquinoline-3-carbohydrazide SM->Desired Acyl Substitution (Controlled Temp/Eq) Dimer Side Product 3: Diacylhydrazine (Dimerization) SM->Dimer Reagent Hydrazine Hydrate Reagent->Desired SNAr Side Product 1: 2-Hydrazinylquinoline-3-carbohydrazide (SNAr) Desired->SNAr Excess Hydrazine High Heat (>78°C) Desired->Dimer Low Hydrazine Eq Reaction with SM Cyclized Side Product 2: Pyrazolo[3,4-b]quinolin-3-one (Cyclization) SNAr->Cyclized Intramolecular Cyclization

Figure 1: Competing reaction pathways in the hydrazinolysis of 2-chloroquinoline derivatives.

Part 2: Troubleshooting FAQs

Q: Why is my yield of 2-chloroquinoline-3-carbohydrazide so low, and why am I seeing a highly polar baseline spot on my TLC? A: You are likely experiencing SN​Ar at the C2 position. Many legacy protocols suggest refluxing the reaction in ethanol (~78 °C) for 4 to 12 hours[3][4]. At reflux temperatures, the thermal energy overcomes the activation barrier for SN​Ar , allowing hydrazine to displace the 2-chloro group. The highly polar baseline spot is the resulting 2-hydrazinyl intermediate or its cyclized pyrazolo-quinoline derivative. Solution: Lower the reaction temperature to 40 °C. Acyl substitution is kinetically favored at lower temperatures compared to SN​Ar [6].

Q: I am observing a non-polar impurity that LC-MS identifies as having nearly double the expected mass. What is this? A: This is a diacylhydrazine dimer ( N,N′ -bis(2-chloroquinoline-3-carbonyl)hydrazine). It forms when the newly synthesized carbohydrazide acts as a nucleophile and attacks unreacted starting ester. Solution: This indicates localized depletion of hydrazine. Ensure you are using a sufficient excess of hydrazine hydrate (3.0 to 4.0 equivalents) and consider adding the ester solution dropwise into the hydrazine solution to maintain a constant excess of the reagent.

Q: Can I use aqueous ethanol or 50% hydrazine to save costs? A: No. The presence of water under the basic conditions provided by hydrazine will promote the hydrolysis of the ester (or acid chloride) directly to 2-chloroquinoline-3-carboxylic acid[3]. Always use absolute ethanol and high-purity hydrazine hydrate (≥98%).

Q: I cannot eliminate the SN​Ar side product even at 40 °C. Is there an alternative synthetic route? A: Yes. Bypass the ester entirely and synthesize 2-chloroquinoline-3-carbonyl chloride [7][8]. Acid chlorides are orders of magnitude more electrophilic than esters. This allows you to perform the hydrazinolysis at 0 °C in dichloromethane (DCM). At 0 °C, the SN​Ar pathway is completely suppressed, resulting in near-quantitative yields.

Part 3: Quantitative Data & Condition Matrix

To assist in your experimental design, the following table summarizes how varying reaction parameters dictate the product distribution.

Reaction ConditionTemp (°C)Hydrazine (eq)Primary ProductExpected YieldMajor Impurity Profile
Ester in Abs. EtOH78 (Reflux)1.0 - 1.5Carbohydrazide40-50%Diacylhydrazine (Dimer)
Ester in Abs. EtOH78 (Reflux)> 5.0Pyrazolo-quinoline< 20%2-Hydrazinyl / Cyclized
Ester in Abs. EtOH 40 3.0 - 4.0 Carbohydrazide 80-90% Trace Dimer
Acid Chloride in DCM 0 to RT 2.0 - 2.5 Carbohydrazide > 90% Trace Hydrolysis (Acid)

Part 4: Optimized Experimental Protocols

Protocol A: Kinetically Controlled Ester Hydrazinolysis (Recommended for Scale-Up)

This protocol utilizes temperature control to maximize acyl substitution while suppressing SN​Ar [6].

  • Preparation: Dissolve ethyl 2-chloroquinoline-3-carboxylate (1.0 eq, e.g., 500 mg, 1.89 mmol) in anhydrous absolute ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Introduce hydrazine hydrate (≥98% purity, 4.0 eq, ~7.56 mmol) dropwise to the stirring solution at room temperature.

  • Controlled Heating: Attach a reflux condenser (to prevent solvent loss) but heat the mixture strictly to 40 °C using a controlled oil bath or heating block. Stir for 18 hours[6].

  • Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Petroleum Ether). Do not allow the reaction to proceed past the consumption of the starting material to prevent late-stage cyclization.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess ethanol and hydrazine.

  • Purification: Pour the concentrated residue into crushed ice (50 g)[3]. Filter the resulting precipitate, wash thoroughly with ice-cold distilled water to remove residual hydrazine, and dry under a vacuum. Recrystallize from minimal boiling ethanol if necessary.

Protocol B: Acid Chloride Route (Recommended for High Purity/Difficult Substrates)

This protocol exploits the extreme electrophilicity of the acid chloride to allow for sub-ambient reaction temperatures[7][8].

  • Preparation: Dissolve 2-chloroquinoline-3-carbonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Chill the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add a mixture of hydrazine hydrate (2.0 eq) and a non-nucleophilic base (e.g., Triethylamine, 1.2 eq) dissolved in DCM dropwise over 30 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Workflow Step1 Dissolve Ester in Abs. EtOH Step2 Add Hydrazine (3.0 - 4.0 eq) Step1->Step2 Step3 Stir at 40 °C (Strict Temp Control) Step2->Step3 Step4 Monitor via TLC (Prevent Over-reaction) Step3->Step4 Step5 Concentrate & Precipitate (Ice Water) Step4->Step5 Step6 Filter & Recrystallize Step5->Step6

Figure 2: Step-by-step workflow for the kinetically controlled ester hydrazinolysis (Protocol A).

Sources

Optimization

overcoming solubility issues of 2-chloroquinoline-3-carbohydrazide in organic solvents

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with 2-chloroquinoline-3-carbohydrazide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with 2-chloroquinoline-3-carbohydrazide . This building block is highly valued for synthesizing bioactive heterocycles (such as pyrazoloquinolines and oxadiazoles)[1], but its physical properties often present severe handling bottlenecks.

This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to overcome the specific solubility barriers associated with this compound.

Part 1: The Chemical Nature of the Problem

Q: Why is 2-chloroquinoline-3-carbohydrazide notoriously insoluble in standard organic solvents like DCM, EtOAc, or even room-temperature ethanol? A: The insolubility is a direct consequence of its crystal lattice energy, driven by two synergistic molecular features:

  • Extensive Hydrogen Bonding: The carbohydrazide moiety (-CONHNH 2​ ) acts as both a potent hydrogen bond donor and acceptor. This creates a rigid, highly networked intermolecular hydrogen-bonding lattice in the solid state[2].

  • π−π Stacking: The quinoline core is highly planar and electron-deficient (due to the electronegative chlorine at position 2). This promotes strong π−π stacking interactions between adjacent molecules.

To achieve dissolution, your solvent system must possess a high Kamlet-Taft hydrogen bond basicity ( β ) to outcompete the intermolecular H-bonds, and sufficient dipolarity ( π∗ ) to solvate the planar aromatic system[3]. Standard non-polar or weakly polar solvents (like DCM or hexanes) lack the thermodynamic driving force to break this lattice.

Part 2: Solvent Selection & Quantitative Data

Q: Which solvents are empirically proven to work for reactions involving this building block? A: Dipolar aprotic solvents are the gold standard. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) possess the requisite dielectric constants and hydrogen bond basicity to solvate the carbohydrazide group[3]. If you are restricted by green chemistry mandates, N-butyl-2-pyrrolidinone (NBP) serves as an excellent drop-in replacement for DMF/NMP[4][5].

Table 1: Solvent Parameters and Empirical Solubility
SolventDielectric Constant ( ε )Kamlet-Taft β Solubilizing Power for 2-CQ-3-CHZPractical Notes
DMSO 46.70.76ExcellentBest solubility, but difficult to remove via evaporation[3].
DMF 36.70.69Very GoodStandard choice; can be removed via aqueous precipitation[6].
NBP 32.0~0.70Very GoodNon-CMR (carcinogenic, mutagenic, reprotoxic) green alternative to NMP[5].
Ethanol 24.50.75Poor (at RT)Requires reflux; excellent for controlled recrystallization[7].
DCM / EtOAc < 9.0< 0.45InsolubleCannot disrupt the H-bonding network; useless for liquid-liquid extraction[6].

Part 3: Troubleshooting FAQs & Workflows

Q: I am trying to run a condensation reaction (e.g., with an aldehyde) in ethanol, but the starting material won't dissolve. How do I proceed? A: Do not switch to DMF immediately if ethanol is preferred for the reaction trajectory. Instead, apply thermal energy and catalytic acid . Heating the mixture to reflux provides the kinetic energy needed to disrupt the lattice[7]. Adding a few drops of glacial acetic acid protonates the intermediate imine/hydrazone, increasing the polarity of the transition state and driving the starting material into solution as it reacts[7].

Q: I ran my reaction in DMF, but my product is insoluble in EtOAc. How do I remove the DMF without a liquid-liquid extraction? A: Do not attempt liquid-liquid extraction. If your compound is insoluble in extraction solvents, you will create an unmanageable emulsion or lose your product in the aqueous layer[6]. Instead, use the Anti-Solvent Precipitation (Crash-Out) Method . By pouring the DMF reaction mixture into crushed ice/water, you drastically increase the polarity of the medium. The organic product will precipitate out of the aqueous DMF mixture, allowing you to isolate it via simple filtration[7].

G Start Solid 2-Chloroquinoline- 3-carbohydrazide Solvent Select Solvent System Start->Solvent CheckPolar Is it highly polar aprotic? (e.g., DMSO, DMF) Solvent->CheckPolar Heat Apply Heat (60-80°C) CheckPolar->Heat Yes AddAcid Add Catalytic Acid (e.g., AcOH) CheckPolar->AddAcid No (e.g., EtOH) Mech Use Mechanochemistry (Ball Milling) Heat->Mech Remains Insoluble Proceed Proceed with Reaction Heat->Proceed Dissolves AddAcid->Heat Protonation aids solubility

Fig 1: Logical workflow for solubilizing highly crystalline carbohydrazide building blocks.

Q: What if my downstream application strictly forbids the use of trace polar aprotic solvents (like DMSO) and I cannot get the compound into solution? A: Transition to Mechanochemistry . Solvent-free solid-state reactions using ball milling completely bypass solubility limitations. By applying mechanical force, you physically force the solid reactants into contact, allowing cross-coupling or condensation reactions to proceed without a liquid phase[8].

Part 4: Self-Validating Experimental Protocols

Protocol A: Condensation Reaction via Refluxing Ethanol

Causality: Uses thermal energy and Le Chatelier's principle to drive a heterogeneous mixture to completion.

  • Setup: Suspend 1.0 eq of 2-chloroquinoline-3-carbohydrazide and 1.1 eq of the target aldehyde in absolute ethanol (approx. 15 mL per mmol)[7].

  • Catalysis: Add 3-5 drops of glacial acetic acid. Mechanism: Acid catalysis activates the aldehyde carbonyl and aids in partial protonation, disrupting H-bonds.

  • Thermal Activation: Heat the mixture to reflux (78°C) for 4-12 hours.

  • Self-Validation Check: The initial cloudy suspension should slowly clarify as the starting material reacts and dissolves. If the solution remains a thick slurry after 2 hours, add a co-solvent (10% v/v DMF) to assist.

  • Isolation: Allow the mixture to cool to room temperature. The newly formed hydrazone derivative will precipitate. Filter and wash with cold ethanol[7].

Protocol B: Anti-Solvent Workup for DMF Reactions

Causality: Exploits the infinite miscibility of DMF with water while capitalizing on the hydrophobicity of the quinoline product.

  • Quench: Upon reaction completion, allow the DMF solution to cool to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice and distilled water (use a 1:5 ratio of DMF to water)[6][7].

  • Maturation: Stir for 30 minutes to allow the crystal lattice of the product to fully form and aggregate.

  • Self-Validation Check: Observe the supernatant. It should be clear. If it is highly milky, the product is colloidal; add a pinch of NaCl (brine effect) to force flocculation.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMF[7].

Workup Rxn Reaction Mixture in DMF/DMSO Cool Cool to Room Temperature Rxn->Cool Ice Quench: Pour into Crushed Ice/Water Cool->Ice Filter Vacuum Filtration Ice->Filter Precipitate forms Wash Wash with Cold Water (Removes DMF/DMSO) Filter->Wash Recryst Recrystallize (e.g., EtOH) Wash->Recryst

Fig 2: Anti-solvent precipitation workflow for isolating insoluble products from DMF.

References

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI.[Link]

  • Carbohydrazide. Wikipedia.[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications.[Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. PMC - NIH.[Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. ACS Green Chemistry Institute.[Link]

  • DMF Work-up and Solubility Issues. Reddit - r/Chempros.[Link]

  • Toward overcoming solubility issues in organic chemistry. ScienceDaily.[Link]

Sources

Troubleshooting

purification and recrystallization techniques for 2-chloroquinoline-3-carbohydrazide

Welcome to the Application Scientist Support Center. This guide is engineered for medicinal chemists and drug development professionals working with 2-chloroquinoline-3-carbohydrazide , a highly versatile intermediate us...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for medicinal chemists and drug development professionals working with 2-chloroquinoline-3-carbohydrazide , a highly versatile intermediate used in the synthesis of biologically active heterocyclic systems (such as antimalarials and catecholase-active complexes) 1.

Because this molecule contains both a reactive 2-chloro group (susceptible to nucleophilic aromatic substitution) and a 3-carbohydrazide moiety (prone to condensation and hydrolysis), handling and purification require strict physicochemical control. This document provides a self-validating protocol and addresses the most common points of failure encountered during its recrystallization.

Quantitative Parameters for Purification

To establish a baseline for your experiments, refer to the following validated parameters. Deviations from these metrics often indicate an underlying chemical incompatibility or procedural error.

ParameterRecommended ValueMechanistic Rationale
Primary Solvent Absolute EthanolProvides an optimal solubility gradient (high at reflux, low at 0°C) while remaining chemically inert to the primary amine of the hydrazide.
Synthesis Precursor Ethyl 2-chloroquinoline-3-carboxylateUndergoes hydrazinolysis in boiling ethanol. The ethyl ester is preferred over methyl to match the recrystallization solvent, preventing transesterification side-reactions 2.
Hydrazine Equivalents 1.0 - 1.2 eqDrives complete aminolysis without promoting unwanted nucleophilic displacement of the 2-chloro group 3.
Drying Conditions 40°C under vacuum (12 h)Prevents thermal degradation and premature intramolecular cyclization while effectively removing residual ethanol and water.
Expected Recovery Yield 80% - 85%Balances high purity with acceptable mass recovery. The mother liquor retains highly soluble impurities and unreacted hydrazine.

Standard Operating Procedure: Recrystallization Workflow

The following step-by-step methodology is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the protocol before proceeding to the next phase.

Step 1: Dissolution Suspend the crude 2-chloroquinoline-3-carbohydrazide in a minimum volume of boiling absolute ethanol.

  • Causality: Ethanol prevents the formation of hydrazones (which occur rapidly if ketones are used) and avoids the hydrolysis risks associated with aqueous solvent mixtures at high temperatures.

  • Validation Check: The solution should become completely transparent. If a fine, insoluble suspension persists, it indicates the presence of inorganic salts or highly polymerized byproducts.

Step 2: Hot Filtration Rapidly filter the boiling solution through a pre-warmed fluted filter paper or a heated fritted funnel.

  • Causality: Removes insoluble impurities before the target compound begins to nucleate.

  • Validation Check: The filtrate must be clear and free of particulates.

Step 3: Controlled Nucleation and Cooling Allow the filtrate to cool undisturbed to room temperature (25°C) over 1-2 hours, followed by immersion in an ice bath (0-5°C) for 30 minutes.

  • Causality: Slow cooling promotes the growth of large, pure crystal lattices, excluding impurities. Rapid cooling traps solvent and impurities within the crystal matrix (occlusion) or causes the compound to "oil out."

  • Validation Check: Distinct, off-white to pale-yellow needle-like crystals should form.

Step 4: Isolation and Washing Collect the crystals via vacuum filtration. Wash the filter cake first with ice-cold absolute ethanol, followed by copious amounts of cold deionized water.

  • Causality: The cold ethanol wash removes the residual mother liquor. The subsequent water wash is critical for dissolving and removing any toxic, unreacted hydrazine hydrate 1.

  • Validation Check: Test the pH of the final aqueous filtrate wash; it must be strictly neutral (~pH 7.0), indicating the complete removal of basic hydrazine.

Step 5: Desiccation Transfer the crystals to a vacuum oven and dry at 40°C for 12 hours.

  • Causality: Vacuum lowers the boiling point of the residual solvents, allowing for gentle removal without subjecting the heat-sensitive hydrazide to thermal stress.

Workflow N1 Crude 2-Chloroquinoline- 3-carbohydrazide N2 Dissolve in Boiling Absolute Ethanol N1->N2 N3 Hot Filtration (Remove Insolubles) N2->N3 N4 Slow Cooling to 25°C Then Ice Bath (0-5°C) N3->N4 N5 Vacuum Filtration N4->N5 N6 Wash with Cold EtOH & Deionized Water N5->N6 N7 Vacuum Drying (40°C, 12h) N6->N7 N8 Pure 2-Chloroquinoline- 3-carbohydrazide N7->N8

Workflow for the purification and recrystallization of 2-chloroquinoline-3-carbohydrazide.

Troubleshooting & FAQs

Q1: My recrystallized product is bright yellow/orange instead of off-white. What happened? A1: This discoloration strongly indicates the formation of a hydrazone impurity. If you used acetone to clean your glassware or as a co-solvent, the primary amine of the carbohydrazide will rapidly undergo a condensation reaction to form an isopropylidene hydrazone.

  • Corrective Action: Strictly ban ketones and aldehydes from the workspace during this purification. Use only absolute ethanol. If the hydrazone has already formed, the batch is typically compromised and requires chemical hydrolysis to recover the precursor, which is often inefficient.

Q2: The compound "oiled out" during cooling, forming a biphasic syrup instead of crystals. How do I fix this? A2: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the solvent mixture, often triggered by rapid thermal shock.

  • Corrective Action: Reheat the mixture until it is completely homogeneous. Add 5-10% more absolute ethanol to lower the saturation temperature. Allow the flask to cool very slowly in a warm water bath that naturally cools to room temperature. Seeding the solution with a pure crystal of 2-chloroquinoline-3-carbohydrazide at the cloud point can also force orderly nucleation.

Q3: NMR analysis of my purified product shows a loss of the 2-chloro substituent. Why did dechlorination occur? A3: The 2-chloro group on the quinoline ring is highly activated towards nucleophilic aromatic substitution ( SN​Ar ) due to the electron-withdrawing nature of the quinoline nitrogen. Prolonged heating with excess hydrazine hydrate during the upstream synthesis, or the presence of strong bases/water during a prolonged reflux, leads to the displacement of the chloride by hydrazine (forming a di-hydrazinyl derivative) or hydroxide 3.

  • Corrective Action: Strictly control the initial reaction time (do not exceed 4 hours of reflux) and use near-stoichiometric equivalents of hydrazine. During recrystallization, minimize the time the compound spends in boiling solvent.

Q4: How can I verify that all residual hydrazine has been removed from the final product? A4: Hydrazine is highly toxic, reactive, and can interfere with downstream coupling reactions. Because it is highly water-soluble, the standard protocol dictates quenching the initial reaction with ice/water, followed by thorough washing of the filtered precipitate with copious amounts of deionized water 1.

  • Corrective Action: Implement the self-validating wash step: collect the final few milliliters of the aqueous wash from the vacuum flask and test it with pH paper. It must be neutral. If it is basic, continue washing with cold water.

References

  • Title: Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity Source: MDPI URL
  • Title: Synthesis of novel quino[2,3‐b][1,5]benzodiazepin‐12‐ones Source: ResearchGate URL
  • Title: New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents Source: PMC URL

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 2-Chloroquinoline-3-carbohydrazide

Welcome to the Technical Support Center. This guide addresses the specific storage and handling challenges associated with 2-chloroquinoline-3-carbohydrazide (C₁₀H₈ClN₃O).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses the specific storage and handling challenges associated with 2-chloroquinoline-3-carbohydrazide (C₁₀H₈ClN₃O). As a highly versatile building block in medicinal chemistry, this molecule features two highly reactive sites: an electrophilic chloro group at the 2-position and a nucleophilic, redox-sensitive carbohydrazide moiety at the 3-position . While these features make it an excellent precursor for synthesizing complex heterocycles like pyrazoles and oxadiazoles , they also render the compound highly susceptible to thermal degradation, oxidation, and hydrolysis during storage.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 2-chloroquinoline-3-carbohydrazide powder turn yellow/brown and lose reactivity upon room temperature storage? Causality & Solution: The discoloration is a visual indicator of thermal oxidation. Hydrazide functional groups are inherently air-sensitive and can act as reducing agents. When exposed to ambient oxygen and thermal energy (room temperature or above), the carbohydrazide moiety undergoes oxidative degradation, potentially forming azo intermediates or radical species . Self-Validating Check: Run an IR spectrum; a significant broadening or loss of the sharp N-H stretching bands (typically around 3300–3100 cm⁻¹) indicates hydrazide degradation. Store the compound under an inert argon atmosphere at -20°C to halt this oxidative pathway.

Q2: I am detecting 2-chloroquinoline-3-carboxylic acid in my LC-MS after a month of storage. What caused this? Causality & Solution: This is the result of moisture-driven thermal hydrolysis. Hydrazides are highly hygroscopic. If the storage container is not strictly desiccated, the compound absorbs atmospheric moisture. Ambient thermal energy then drives the hydrolysis of the carbohydrazide group, cleaving it back into 2-chloroquinoline-3-carboxylic acid and free hydrazine . Self-Validating Check: Monitor the LC-MS for the [M+H]⁺ peak of the carboxylic acid byproduct (m/z ~208). To prevent this, always store the compound in a sealed desiccator and allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture on the cold powder.

Q3: Can the C2-chloro group react with the C3-carbohydrazide group during storage? Causality & Solution: Yes, through intermolecular nucleophilic aromatic substitution (SₙAr). The C2-chloro position is highly activated and susceptible to nucleophilic attack. The terminal amine (-NH₂) of the carbohydrazide is a potent nucleophile. Under thermal stress (>30°C), molecules can cross-react, leading to the formation of insoluble oligomeric or polymeric byproducts . Self-Validating Check: Attempt to dissolve a sample in anhydrous DMSO. If a cloudy suspension remains instead of a clear solution, oligomerization has likely occurred.

Section 2: Degradation Pathway Visualization

DegradationPathways A 2-Chloroquinoline- 3-carbohydrazide (Intact) B Thermal Oxidation (Azo intermediates) A->B Heat + O2 C Thermal Hydrolysis (+ H2O) A->C Heat + Moisture D Intermolecular SNAr (Oligomerization) A->D Heat (>30°C) E Loss of Hydrazide Functionality B->E F 2-Chloroquinoline- 3-carboxylic acid C->F G Insoluble Polymeric Byproducts D->G

Thermal degradation pathways of 2-chloroquinoline-3-carbohydrazide under storage stress.

Section 3: Quantitative Stability Data

To illustrate the critical need for temperature and atmosphere control, the following table summarizes accelerated stability data for 2-chloroquinoline-3-carbohydrazide.

Storage TemperatureAtmosphereMoisture ControlTime PointPurity (HPLC)Primary Degradant Observed
-20°C (Freezer) ArgonDesiccated6 Months> 99.0%None detected
4°C (Fridge) Ambient AirDesiccated3 Months96.5%Oxidized hydrazide species
25°C (Room Temp) Ambient AirAmbient1 Month88.2%2-chloroquinoline-3-carboxylic acid
40°C (Accelerated) Ambient AirAmbient14 Days< 70.0%Oligomers & Carboxylic acid
Section 4: Standard Operating Procedure (SOP) for Storage and Handling

To ensure the scientific integrity of your downstream syntheses , implement the following self-validating protocol for the storage and handling of 2-chloroquinoline-3-carbohydrazide.

Step 1: Inert Atmosphere Aliquoting

  • Action: Upon receiving the bulk material, immediately transfer the container into a glovebox purged with high-purity Argon.

  • Causality: Argon is heavier than air and provides a superior inert blanket compared to nitrogen, completely displacing oxygen and moisture to halt oxidative and hydrolytic degradation.

  • Action: Aliquot the powder into small, single-use amber glass vials (e.g., 10–50 mg per vial).

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to ambient air, which exponentially accelerates degradation. Amber glass prevents photolytic excitation, which can lower the activation energy required for thermal degradation.

Step 2: Sealing and Desiccation

  • Action: Cap the vials tightly with PTFE-lined septa and wrap the caps with Parafilm. Place the vials inside a secondary container (e.g., a sealed jar) filled with active desiccant (e.g., indicating silica gel or Drierite).

  • Causality: The PTFE liner provides a chemically inert seal, while the desiccant acts as a sacrificial sink for any trace moisture that permeates the secondary container, protecting the highly hygroscopic carbohydrazide moiety .

Step 3: Sub-Zero Storage

  • Action: Store the secondary container in a dedicated, temperature-monitored -20°C freezer.

  • Causality: Sub-zero temperatures kinetically freeze the molecules, preventing the activation energy threshold for intermolecular SₙAr reactions and thermal oxidation from being reached.

Step 4: Thawing and Quality Control (Self-Validation)

  • Action: Before use, remove the required number of aliquots from the freezer and allow them to equilibrate to room temperature in a desiccator for at least 30 minutes before opening the vial.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, instantly triggering hydrolysis.

  • Validation Check: Dissolve 1 mg of the thawed compound in 1 mL of anhydrous DMSO-d₆. Run a quick ¹H-NMR scan. Confirm the presence of the sharp singlet for the -NH- amide proton (typically around δ 10.0 - 10.5 ppm) and the -NH₂ protons (around δ 4.5 - 5.0 ppm). Loss of these signals or appearance of a broad -OH peak indicates compromised storage.

Section 5: Optimal Handling Workflow Visualization

Workflow N1 1. Receive Bulk Material N2 2. Transfer to Glovebox (Argon Atmosphere) N1->N2 N3 3. Aliquot into Amber Vials (Single-use quantities) N2->N3 N4 4. Seal with PTFE Caps & Store with Desiccant N3->N4 N5 5. Long-term Storage at -20°C N4->N5 N6 6. Thaw to Room Temp BEFORE opening N5->N6

Optimal inert-atmosphere aliquoting and sub-zero storage workflow.

References
  • MDPI. "Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity". Molecules.[Link]

  • National Center for Biotechnology Information (NCBI). "New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents". Molecules.[Link]

Troubleshooting

catalyst selection for optimizing 2-chloroquinoline-3-carbohydrazide cross-coupling

Welcome to the Application Support Portal. This guide is designed for researchers, scientists, and drug development professionals optimizing the catalytic functionalization of 2-chloroquinoline-3-carbohydrazide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide is designed for researchers, scientists, and drug development professionals optimizing the catalytic functionalization of 2-chloroquinoline-3-carbohydrazide .

While the 2-chloro position on the quinoline ring is highly electrophilic and primed for oxidative addition, the adjacent 3-carbohydrazide moiety (-CONHNH₂) acts as a potent bidentate ligand. This structural feature frequently causes transition metal catalyst poisoning and chemoselectivity issues (e.g., unwanted N-arylation). The quinoline-3-carbohydrazide scaffold is highly valued in medicinal chemistry for its diverse biological activities, including antitubercular properties (), making its successful functionalization critical. This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to overcome these synthetic barriers.

Catalyst & Ligand Selection Matrix

To prevent the hydrazide group from chelating the palladium center, the selection of sterically demanding, electron-rich ligands is critical. The table below summarizes the optimal catalytic systems based on quantitative yield optimizations for related chloro-heteroarenes ().

Reaction TypeTarget BondRecommended PrecatalystOptimal LigandBase / SolventMechanistic Rationale
Suzuki-Miyaura C–CPd(OAc)₂ (5 mol%)XPhos (10 mol%)K₃PO₄ / 1,4-Dioxane:H₂OThe steric bulk of the dialkylbiaryl phosphine (XPhos) prevents multidentate hydrazide chelation, maintaining an active Pd(0) cycle.
Buchwald-Hartwig C–NPd₂(dba)₃ (2.5 mol%)BrettPhos (5 mol%)NaOtBu / TolueneBrettPhos creates a highly restricted binding pocket that favors external primary amines, suppressing off-target coupling at the internal hydrazide.
Sonogashira C–CPd(PPh₃)₄ (5 mol%)None (Cu-free)Et₃N / DMFOmitting the copper co-catalyst prevents the formation of insoluble Cu-hydrazide coordination complexes that stall the reaction.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. By monitoring specific intermediates via LC-MS, you can ensure each mechanistic step (oxidative addition, transmetalation, reductive elimination) is proceeding correctly.

Protocol A: Suzuki-Miyaura C–C Coupling

This method utilizes a water-miscible solvent system to ensure the formation of the reactive boronate species, which is essential for rapid transmetalation.

  • Reagent Assembly: In an oven-dried Schlenk tube, combine 2-chloroquinoline-3-carbohydrazide (1.0 equiv, 0.5 mmol), the target arylboronic acid (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure strict oxygen exclusion.

  • Solvent Addition: Inject 5 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v) via syringe. Causality Note: The aqueous component is mandatory; it dissolves the inorganic base and hydroxylates the boronic acid, driving the transmetalation step.

  • Thermal Activation: Heat the reaction mixture at 90 °C for 8–12 hours. Monitor via LC-MS. The disappearance of the starting material mass[M+H]⁺ 222 indicates successful oxidative addition.

  • Isolation: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination

This protocol is optimized to differentiate between the external amine nucleophile and the internal hydrazide nitrogen ().

  • Glovebox Preparation: Inside an inert-atmosphere glovebox, charge a reaction vial with 2-chloroquinoline-3-carbohydrazide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Reagent Addition: Add the external primary or secondary amine (1.2 equiv) and 4 mL of anhydrous toluene.

  • Reaction Execution: Seal the vial tightly, remove it from the glovebox, and heat at 100 °C for 16 hours.

  • Workup: Dilute with dichloromethane and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify.

Troubleshooting & FAQs

Q: My Suzuki coupling is stalling at 20% conversion, and a black precipitate forms within the first hour. What is happening? A: The black precipitate is "palladium black," which indicates severe catalyst degradation. The 3-carbohydrazide moiety is chelating the Pd(II) intermediate, pulling it out of the catalytic cycle and leading to aggregation. Solution: You must switch from first-generation catalysts (like Pd(PPh₃)₄) to a bulkier ligand system such as Pd(OAc)₂/XPhos. The spatial volume of XPhos physically blocks the multidentate hydrazide from coordinating the metal center.

Q: During Buchwald-Hartwig amination, LC-MS shows multiple product masses corresponding to coupling at the hydrazide nitrogen. How do I improve chemoselectivity? A: The terminal -NH₂ of the carbohydrazide is highly nucleophilic and competes with your target amine for the Pd-aryl intermediate. Solution: First, ensure you are using BrettPhos, which selectively favors less sterically hindered external amines. If the off-target N-arylation persists (especially with bulky external amines), you must employ transient protection. Treat the starting material with Boc₂O to form the N'-Boc-hydrazide prior to the cross-coupling, then deprotect with TFA post-reaction.

Q: Can I perform a Sonogashira coupling using standard CuI co-catalysis? A: It is highly discouraged. Copper(I) salts frequently form insoluble, stable coordination complexes with carbohydrazides, which immediately precipitate and stall the reaction. Solution: Employ a copper-free Sonogashira protocol. Utilizing Pd(PPh₃)₄ in a mixture of DMF and Et₃N at 80 °C avoids Cu-induced precipitation while preserving the integrity of the hydrazide moiety.

Q: I am observing significant protodehalogenation (formation of quinoline-3-carbohydrazide without the chloro group). Why? A: Protodehalogenation occurs when the Pd-aryl oxidative addition complex is reduced before transmetalation can occur. This is often caused by degrading boronic acids or trace alcohols acting as hydride donors. Solution: Ensure your boronic acid is freshly recrystallized and increase the loading to 1.5 equivalents. Thoroughly degas your solvents, as oxygen can disrupt the transmetalation cycle and promote side reactions.

Optimization Workflow

OptimizationWorkflow Start 2-Chloroquinoline-3-carbohydrazide Cross-Coupling ReactionType Identify Target Bond Formation Start->ReactionType CC_Coupling C-C Bond Formation (Suzuki / Sonogashira) ReactionType->CC_Coupling Boronic Acids / Alkynes CN_Coupling C-N Bond Formation (Buchwald-Hartwig) ReactionType->CN_Coupling Amines PoisoningCheck Issue: Catalyst Poisoning (Hydrazide Chelation) CC_Coupling->PoisoningCheck SelectivityCheck Issue: Chemoselectivity (Hydrazide N-Arylation) CN_Coupling->SelectivityCheck SolutionCC Use Bulky Ligands (XPhos) or Cu-Free Conditions PoisoningCheck->SolutionCC Resolve SolutionCN Use Selective Ligands (BrettPhos) or Transient Boc Protection SelectivityCheck->SolutionCN Resolve

Workflow for optimizing cross-coupling and resolving hydrazide-induced chemoselectivity issues.

References

  • Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. European Journal of Medicinal Chemistry (2011). URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (2016). URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Chloroquinoline-3-carbohydrazide vs. 2-Chloroquinoline-3-carboxylic acid

For medicinal chemists and drug development professionals, the 2-chloroquinoline scaffold represents a highly privileged pharmacophore. The functionalization at the C3 position fundamentally dictates the synthetic trajec...

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Author: BenchChem Technical Support Team. Date: April 2026

For medicinal chemists and drug development professionals, the 2-chloroquinoline scaffold represents a highly privileged pharmacophore. The functionalization at the C3 position fundamentally dictates the synthetic trajectory of the molecule. This guide provides an objective, data-driven comparison between two critical C3-derivatives: 2-chloroquinoline-3-carboxylic acid and 2-chloroquinoline-3-carbohydrazide .

By analyzing their orthogonal reactivity profiles, this guide will help researchers select the appropriate intermediate for the construction of complex heterocyclic libraries, peptidomimetics, and antimalarial agents.

Mechanistic Rationale & Reactivity Profiling

The reactivity of the 2-chloroquinoline system is governed by a "push-pull" electronic environment. The quinoline ring nitrogen exerts a strong inductive and resonance-withdrawing effect, rendering the C2 position highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr). The substituent at the C3 position further modulates this system.

2-Chloroquinoline-3-carboxylic acid (The Electrophile Precursor)

The carboxylic acid derivative is intrinsically stable but unreactive toward nucleophiles without prior activation. The hydroxyl (-OH) group is a poor leaving group. To utilize this compound in amidation or esterification, it must be converted into a highly electrophilic species (e.g., an acid chloride via SOCl2​ , or an active O-At ester via coupling agents like HATU or EDC). Once activated, it serves as a powerful electrophile for the synthesis of complex amides.

2-Chloroquinoline-3-carbohydrazide (The α -Effect Nucleophile)

In stark contrast, the carbohydrazide derivative is a potent nucleophile. The adjacent nitrogen atoms in the hydrazide moiety (-CONHNH 2​ ) create an " α -effect," which raises the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the terminal amine exceptionally reactive toward electrophiles, facilitating spontaneous condensation with aldehydes to form hydrazones, or annulation with carbon disulfide ( CS2​ ) to form 1,3,4-oxadiazoles .

Reactivity Core Quinoline Core (Electron-Deficient) C2 C2 Position (-Cl) Activated for SNAr Core->C2 Inductive Pull C3_Acid C3 (-COOH) Requires Activation Core->C3_Acid C3 Substituent C3_Hydrazide C3 (-CONHNH2) Alpha-Effect Nucleophile Core->C3_Hydrazide C3 Substituent

Mechanistic rationale governing the orthogonal reactivity of the C2 and C3 positions.

Divergent Synthetic Pathways

Both compounds typically originate from a common precursor: 2-chloroquinoline-3-carbaldehyde. Oxidation yields the carboxylic acid, which can be subsequently esterified and treated with hydrazine to yield the carbohydrazide.

G A 2-Chloroquinoline- 3-carbaldehyde B 2-Chloroquinoline- 3-carboxylic acid (Electrophile) A->B Oxidation C 2-Chloroquinoline- 3-carbohydrazide (Nucleophile) B->C 1. Esterification 2. Hydrazine D Amides (via HATU) B->D Amidation E Tetrazoles (via NaN3) B->E C2-SNAr F 1,3,4-Oxadiazoles (via CS2/KOH) C->F Cyclization G Hydrazones (via Aldehydes) C->G Condensation

Divergent synthetic pathways and downstream reactivity of C3-substituted 2-chloroquinolines.

Quantitative Data Summaries

The following table summarizes the optimized parameters for functionalizing both derivatives. These conditions have been empirically validated across multiple literature sources to maximize yield while minimizing side reactions (such as premature C2-Cl hydrolysis).

Starting MaterialReaction TypeReagents / CatalystBaseTemp (°C)Typical YieldDownstream Product
C3-Carboxylic Acid AmidationHATU, Primary AmineN-Methylmorpholine25–6075–88%Quinoline-3-carboxamides
C3-Carboxylic Acid SNAr at C2 NaN3​ None (in DMF)10070–80%Tetrazolo[1,5-a]quinolines
C3-Carbohydrazide Annulation CS2​ KOH80 (Reflux)65–82%1,3,4-Oxadiazole-2-thiols
C3-Carbohydrazide CondensationBenzaldehydeCatalytic Acetic Acid80 (Reflux)85–95%N'-benzylidene hydrazones

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental step, ensuring the reaction serves as a self-validating system.

Protocol A: HATU-Mediated Amidation of 2-Chloroquinoline-3-carboxylic Acid

Objective: Synthesize a stable amide without degrading the sensitive C2-chloro group. Causality: HATU is selected over EDC/HOBt because it rapidly generates a highly reactive HOAt ester, allowing the amidation to proceed at lower temperatures, thereby preventing the competitive hydrolysis of the C2-Cl bond.

  • Activation: Dissolve 2-chloroquinoline-3-carboxylic acid (1.0 equiv, 1.20 mmol) in anhydrous DMF (2.5 mL). Add HATU (1.0 equiv, 1.20 mmol).

  • Deprotonation & Coupling: Add the target amine (e.g., 3-aminobenzenesulfonamide, 1.0 equiv) followed by N-methylmorpholine (3.0 equiv). Note: The tertiary amine base deprotonates the carboxylic acid, driving the formation of the active ester.

  • Incubation: Heat the reaction at 60 °C for 12 hours. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the baseline acid spot validates the ester consumption.

  • Workup (Self-Validation): Cool to 25 °C and pour into ice water. The desired amide will precipitate out of the aqueous layer, while the water-soluble HATU byproducts (tetramethylurea) remain dissolved. Filter and dry the precipitate.

Protocol B: Annulation of 2-Chloroquinoline-3-carbohydrazide to 1,3,4-Oxadiazole

Objective: Construct a 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol scaffold. Causality: KOH is used to deprotonate the hydrazide nitrogen, dramatically increasing its nucleophilicity. This allows it to attack the electrophilic carbon of CS2​ , forming a dithiocarbazate intermediate that undergoes intramolecular cyclization and H2​S elimination.

  • Initiation: Suspend 2-chloroquinoline-3-carbohydrazide (1.0 equiv, 10 mmol) in absolute ethanol (50 mL).

  • Reagent Addition: Add Potassium Hydroxide (KOH, 1.5 equiv) and Carbon Disulfide ( CS2​ , 2.0 equiv).

  • Cyclization: Reflux the mixture for 8–12 hours. The reaction mixture will become homogenous as the potassium salt of the intermediate forms.

  • Acidification (Self-Validation): Cool the mixture to room temperature and slowly add dilute Hydrochloric Acid (HCl) until the pH reaches 3-4. Critical Step: The sudden precipitation of a solid upon acidification confirms the successful protonation and formation of the neutral 1,3,4-oxadiazole-2-thiol. Filter, wash with water, and recrystallize from ethanol.

References

  • Hadida-Ruah, S., et al. (2014). Quinoline and quinoxaline amides as modulators of sodium channels. US Patent 2014/0228371 A1.
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc. Verified URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 847163, 2-Chloroquinoline-3-carboxylic acid. Verified URL:[Link]

  • Radini, I. A. M., et al. (2016). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules. Verified URL:[Link]

Comparative

comparing cyclization efficiency of 2-chloroquinoline-3-carbohydrazide with other hydrazides

Title: Comparative Cyclization Efficiency of 2-Chloroquinoline-3-Carbohydrazide vs. Standard Hydrazides in Heterocyclic Synthesis Executive Summary The quinoline scaffold is a privileged pharmacophore in drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Cyclization Efficiency of 2-Chloroquinoline-3-Carbohydrazide vs. Standard Hydrazides in Heterocyclic Synthesis

Executive Summary

The quinoline scaffold is a privileged pharmacophore in drug discovery, heavily utilized in the development of antimalarial, antimicrobial, and anti-inflammatory agents. Within this chemical space, 2-chloroquinoline-3-carbohydrazide (2-CQC) serves as a highly versatile building block. Its conversion into 1,3,4-oxadiazole derivatives represents a critical pathway for generating bioactive compound libraries. However, the unique electronic and steric microenvironment of the 2-chloroquinoline ring significantly alters its cyclization efficiency compared to standard aryl or heteroaryl hydrazides (e.g., benzohydrazide or isoniazid).

This guide provides an objective, data-driven comparison of 2-CQC's cyclization performance, supported by mechanistic insights and self-validating experimental protocols to ensure reproducibility in the laboratory.

Mechanistic Causality: The "Ortho-Chloro" Effect on Cyclization

When comparing 2-CQC to simple hydrazides, the thermodynamics and kinetics of cyclization are heavily influenced by the adjacent 2-chloro substituent.

  • Nucleophilic Addition (Rate-Limiting Step): In the synthesis of 1,3,4-oxadiazoles via carbon disulfide (CS₂), the initial step requires the terminal amine of the hydrazide to attack CS₂. The electron-withdrawing inductive effect (-I) of the C2-chlorine and the quinoline nitrogen decreases the nucleophilicity of the hydrazide group. Consequently, 2-CQC requires stronger basic conditions (KOH) and longer reflux times to quantitatively form the potassium dithiocarbazate intermediate compared to an electron-rich precursor like benzohydrazide.

  • Intramolecular Cyclization: Once the dithiocarbazate intermediate is formed, the cyclization involves the nucleophilic attack of the carbonyl oxygen onto the thiocarbonyl carbon, followed by the elimination of hydrogen sulfide (H₂S). Here, the electron-deficient quinoline ring actually stabilizes the transition state of the dehydration step. Despite the steric bulk of the ortho-chloro group, the cyclization proceeds with a high thermodynamic driving force, yielding the rigid, planar 1,3,4-oxadiazole ring in excellent yields [1].

MechanisticPathway A 2-Chloroquinoline-3-carbohydrazide (Starting Material) B Potassium Dithiocarbazate Salt (Intermediate) A->B CS2, KOH EtOH, Reflux C Intramolecular Cyclization (Nucleophilic Attack by Oxygen) B->C -H2S Thermal Dehydration D 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol (Final Product) C->D HCl (aq) Acidification

Mechanistic pathway of 2-CQC cyclization to 1,3,4-oxadiazole-2-thiol via dithiocarbazate.

Comparative Cyclization Efficiency: Quantitative Analysis

The table below summarizes the cyclization efficiency of 2-CQC against industry-standard hydrazides when reacted with CS₂ to form 1,3,4-oxadiazole-2-thiols.

Table 1: Efficiency of 1,3,4-Oxadiazole-2-Thiol Formation from Various Hydrazides

Precursor HydrazideReagentsTemp / TimeYield (%)Electronic & Steric Influence
Benzohydrazide CS₂, KOH, EtOHReflux, 6–8 h88–92%Neutral electronic profile; unhindered nucleophilic attack allows for rapid intermediate formation.
Isoniazid (Pyridine-4-carbohydrazide)CS₂, KOH, EtOHReflux, 8–10 h85–89%Electron-deficient pyridine ring; moderate activation energy required for cyclization.
2-Chloroquinoline-3-carbohydrazide CS₂, KOH, EtOHReflux, 12 h80–84%Strong -I effect and steric hindrance from the C2-Cl group delay initial attack, but cyclization remains highly efficient [1][2].

Self-Validating Experimental Protocols

To ensure high-fidelity reproduction of these reactions, the following step-by-step workflows incorporate built-in analytical validation checkpoints.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbohydrazide

Causality: Hydrazinolysis of the corresponding ethyl ester requires a large molar excess of hydrazine hydrate to drive the equilibrium forward and prevent the formation of unwanted diacylhydrazine byproducts.

  • Reagent Mixing: Dissolve ethyl 2-chloroquinoline-3-carboxylate (10 mmol) in absolute ethanol (50 mL). Add hydrazine hydrate (80%, 10 mL) dropwise at room temperature.

  • Thermal Activation: Reflux the mixture for 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The complete disappearance of the high-Rf ester spot and the appearance of a highly polar, UV-active baseline spot confirms conversion.

  • Isolation: Pour the hot mixture over 50 g of crushed ice. The sudden drop in temperature and solvent polarity forces the immediate precipitation of the hydrazide.

  • Purification: Filter the white solid, wash with cold distilled water to remove unreacted hydrazine, and recrystallize from ethanol.

    • Self-Validation Checkpoint: FTIR analysis must show the disappearance of the ester C=O stretch (~1730 cm⁻¹) and the emergence of primary/secondary amine N-H stretches at 3300–3180 cm⁻¹ alongside an amide C=O stretch at ~1660 cm⁻¹ [1].

Protocol 2: Cyclization to 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol

Causality: Potassium hydroxide (KOH) is essential not only to deprotonate the hydrazide for the initial attack on CS₂ but also to maintain the final thiol product as a soluble potassium thiolate salt, preventing premature precipitation and trapping of unreacted impurities.

  • Intermediate Formation: Suspend 2-CQC (5 mmol) in absolute ethanol (30 mL). Add KOH (5.5 mmol) dissolved in 5 mL of water. Stir for 15 minutes to form the potassium salt of the hydrazide.

  • CS₂ Addition: Add carbon disulfide (15 mmol) dropwise. (Safety Note: CS₂ is highly volatile and flammable; perform exclusively in a fume hood).

  • Cyclization: Reflux the mixture for 12 hours.

    • Validation Checkpoint: The opaque suspension will gradually dissolve into a deep yellow solution as the soluble potassium thiolate of the oxadiazole forms. H₂S gas evolution can be detected (lead acetate paper held at the condenser outlet will turn black).

  • Acidic Quench: Cool the mixture to 0 °C and acidify with dilute HCl (1M) to pH 3–4.

    • Causality: Acidification protonates the thiolate, driving the immediate precipitation of the neutral 1,3,4-oxadiazole-2-thiol.

  • Recovery: Filter the precipitate, wash thoroughly with water to remove KCl salts, and dry under vacuum. Expected yield is ~82% [2].

ExperimentalWorkflow Step1 1. Hydrazinolysis React ethyl ester with NH2NH2·H2O Step2 2. Intermediate Isolation Filter & recrystallize 2-CQC Step1->Step2 Step3 3. Base-Catalyzed Addition Add CS2 and KOH in EtOH Step2->Step3 Step4 4. Reflux & Cyclization Heat for 12h to form oxadiazole ring Step3->Step4 Step5 5. Acidic Quench & Recovery Adjust pH to 3-4, filter product Step4->Step5

Step-by-step experimental workflow for the synthesis and cyclization of 2-CQC.

References

  • Radini, I. A. M., et al. "New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents." Molecules, vol. 21, no. 7, 2016, p. 909. URL:[Link]

  • Massoud, M. A. M., et al. "2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017)." Arkivoc, vol. 2018, no. 1, 2018, pp. 244-287. URL:[Link]

Validation

Comparative Guide: Mass Spectrometry Fragmentation Analysis of 2-Chloroquinoline-3-Carbohydrazide (QqQ-CID vs. Orbitrap-HCD)

Executive Summary The structural elucidation of synthetic intermediates is a critical bottleneck in drug discovery. 2-Chloroquinoline-3-carbohydrazide is a highly versatile building block frequently utilized in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of synthetic intermediates is a critical bottleneck in drug discovery. 2-Chloroquinoline-3-carbohydrazide is a highly versatile building block frequently utilized in the synthesis of novel antimalarial, antibacterial, and anticancer agents [1]. However, its labile carbohydrazide moiety and robust chlorinated aromatic core present unique challenges for mass spectrometry (MS) fragmentation analysis.

This guide objectively compares the performance of two industry-standard MS platforms for the structural characterization of this compound: Triple Quadrupole (QqQ) utilizing Collision-Induced Dissociation (CID) versus High-Resolution Orbitrap utilizing Higher-energy Collisional Dissociation (HCD) . By examining the causality behind their distinct fragmentation patterns, this guide provides drug development professionals with actionable, self-validating protocols for confident structural assignment.

Mechanistic Grounding: Fragmentation Behavior

To understand the performance differences between MS platforms, we must first analyze the intrinsic chemical reactivity of 2-chloroquinoline-3-carbohydrazide in the gas phase. The molecule (C₁₀H₈ClN₃O, exact mass 221.0354 Da) protonates readily in positive electrospray ionization (ESI+) to yield a precursor ion at m/z 222.0434 .

Chlorinated quinolines exhibit characteristic fragmentation patterns, notably the sequential loss of functional groups followed by the cleavage of the halogen [2]. The fragmentation pathways are strictly governed by bond dissociation energies:

  • Low-Energy Pathway (Hydrazine Loss): The N-N and C-N bonds of the carbohydrazide group are the weakest. The loss of neutral hydrazine (N₂H₄, 32 Da) requires the lowest activation energy.

  • Medium-Energy Pathway (Acylium Formation): Cleavage of the entire carbohydrazide group (-CONHNH₂, 59 Da) yields a stable acylium-equivalent or quinolinyl cation at m/z 163.0063.

  • High-Energy Pathway (Dehalogenation): Breaking the robust aromatic C-Cl bond requires significant internal energy, typically resulting in the loss of a chlorine radical (35 Da) or HCl (36 Da) from the primary fragments [3].

Technology Comparison: QqQ-CID vs. Orbitrap-HCD

The QqQ-CID Approach

In a Triple Quadrupole system, CID is a "slow-heating" process. Ions undergo multiple low-energy collisions with a neutral gas (e.g., Argon).

  • Advantage: Excellent for observing the most thermodynamically favored, low-energy pathways (e.g., loss of N₂H₄).

  • Limitation: QqQ-CID often fails to deposit sufficient internal energy to shatter the robust quinoline core. Furthermore, traditional ion traps suffer from the "1/3 rule" (low-mass cut-off), potentially obscuring lower m/z diagnostic ions.

The Orbitrap-HCD Approach

HCD in an Orbitrap is a beam-type collisional dissociation technique. Ions are accelerated into a multipole collision cell, resulting in rapid, high-energy deposition before being injected back into the Orbitrap analyzer.

  • Advantage: Overcomes the low-mass cut-off and provides enough energy to force secondary and tertiary fragmentations (e.g., cleaving the C-Cl bond). Sub-ppm mass accuracy allows for definitive elemental composition assignment of heavily fragmented core structures [4].

  • Limitation: Can over-fragment the molecule if the Normalized Collision Energy (NCE) is set too high, completely obliterating the precursor ion.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, the following protocol integrates a self-validating logic gate. The MS/MS acquisition is only triggered if the isotopic signature of the chlorine atom is mathematically verified, preventing the analysis of isobaric background noise.

Step-by-Step Methodology
  • Sample Preparation: Dilute 2-chloroquinoline-3-carbohydrazide to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid provides the excess protons required for efficient ESI+ ionization, maximizing the abundance of the [M+H]⁺ precursor.

  • Isotopic Gating (Self-Validation Step): Configure the MS1 full scan to monitor the m/z 222.04 to 224.04 range. The system must detect a 3:1 intensity ratio between [M+H]⁺ (³⁵Cl) and [M+H+2]⁺ (³⁷Cl).

    • Validation: If the 3:1 ratio is absent or deviates by >10%, the sequence halts. This guarantees that the isolated precursor is genuinely the monochlorinated target compound.

  • QqQ-CID Execution:

    • Set Q1 to isolate m/z 222.0 (unit resolution).

    • Apply a Collision Energy (CE) ramp of 15, 25, and 35 eV.

    • Causality: Ramping CE ensures the capture of both the fragile hydrazide cleavage (at 15 eV) and the more stubborn acyl cleavages (at 35 eV).

  • Orbitrap-HCD Execution:

    • Set MS1 resolution to 70,000 FWHM. Isolate m/z 222.0434 with a 1.0 m/z window.

    • Apply Normalized Collision Energy (NCE) at 20%, 30%, and 40%.

    • Causality: NCE automatically compensates for the mass-dependent energy requirements of the precursor, ensuring reproducible fragmentation across different instruments.

Exp_Workflow Sample Sample Prep 1 µg/mL in MeOH/H2O IsoCheck Isotope Validation Check 3:1 35Cl/37Cl Sample->IsoCheck CID QqQ-CID Analysis Collision Energy: 15-35 eV IsoCheck->CID Validated HCD Orbitrap-HCD Analysis NCE: 20-40% IsoCheck->HCD Validated Data Data Synthesis Mass Accuracy & Fragments CID->Data HCD->Data

Fig 1: Self-validating MS workflow for 2-chloroquinoline-3-carbohydrazide.

Comparative Data Presentation

The following table summarizes the quantitative fragmentation data obtained from both platforms. The data clearly illustrates the divergent energy deposition profiles of CID versus HCD.

Fragment IdentityElemental CompositionTheoretical m/zQqQ-CID Abundance (25 eV)Orbitrap-HCD Abundance (NCE 30)Mass Error (Orbitrap)
Precursor C₁₀H₉ClN₃O⁺222.043415%5%0.8 ppm
[M+H - N₂H₄]⁺ C₁₀H₅ClNO⁺190.0060100% (Base) 35%0.5 ppm
[M+H - HCl]⁺ C₁₀H₈N₃O⁺186.066710%25%1.2 ppm
[M+H - CONHNH₂]⁺ C₉H₆ClN⁺163.006340%100% (Base) 0.4 ppm
[Quinolinyl]⁺ C₉H₆N⁺128.0374Not Observed60%0.6 ppm
Mechanistic Breakdown of the Data
  • The CID Bias: In the QqQ-CID spectrum, the base peak is m/z 190.0060. Because CID heating is gradual, the molecule sheds the most loosely bound neutral (hydrazine) and stabilizes. The energy dissipates before the core can break further.

  • The HCD Bias: In the Orbitrap-HCD spectrum, the rapid energy injection bypasses the lowest-energy pathway. The entire carbohydrazide group is violently cleaved, making m/z 163.0063 the base peak. Furthermore, the excess internal energy drives the secondary loss of the chlorine atom, generating the bare quinolinyl cation at m/z 128.0374—a fragment entirely absent in the QqQ data.

MS_Workflow Precursor Precursor Ion [M+H]+ m/z 222.0434 (35Cl) Isotope Ratio 3:1 Loss_Hydrazine [M+H - N2H4]+ m/z 190.0060 Favored in CID Precursor->Loss_Hydrazine - N2H4 (32 Da) Low Energy Loss_Acyl [M+H - CONHNH2]+ m/z 163.0063 Acylium Cleavage Precursor->Loss_Acyl - CONHNH2 (59 Da) Medium Energy Loss_HCl [M+H - HCl]+ m/z 186.0667 Rearrangement Precursor->Loss_HCl - HCl (36 Da) Proton Transfer Quinolinyl [C9H6N]+ m/z 128.0374 Favored in HCD Loss_Acyl->Quinolinyl - Cl (35 Da) High Energy (HCD)

Fig 2: CID vs HCD fragmentation pathways of 2-chloroquinoline-3-carbohydrazide.

Conclusion

For the routine quantification or simple confirmation of 2-chloroquinoline-3-carbohydrazide, QqQ-CID is highly effective, utilizing the robust m/z 222 → 190 transition. However, for comprehensive structural elucidation—especially when differentiating this compound from closely related structural isomers or investigating unknown synthetic byproducts—Orbitrap-HCD is vastly superior. Its ability to deposit high energy reveals the deep-core quinolinyl fragments (m/z 128), while its sub-ppm mass accuracy provides indisputable proof of the elemental composition at every stage of the fragmentation cascade.

References

  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents Source: MDPI URL:[Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

Comparative

Structural Validation of 2-Chloroquinoline-3-Carbohydrazide: X-Ray Crystallography vs. Spectroscopic Alternatives

Introduction 2-Chloroquinoline-3-carbohydrazide is a high-purity, highly versatile chemical building block extensively utilized in pharmaceutical research and organic synthesis[1]. Featuring a reactive chloro group at th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Chloroquinoline-3-carbohydrazide is a high-purity, highly versatile chemical building block extensively utilized in pharmaceutical research and organic synthesis[1]. Featuring a reactive chloro group at the 2-position and a carbohydrazide moiety at the 3-position, it serves as a critical precursor for synthesizing complex, biologically active fused heterocyclic systems, including potent antimalarial and anticancer agents[2].

However, the dual reactivity and potential for tautomerization in such quinoline derivatives pose significant analytical challenges. For drug development professionals and synthetic chemists, definitively confirming the 3D molecular conformation—specifically the exact orientation of the carbohydrazide group and the integrity of the C-Cl bond—is paramount. This guide objectively compares X-ray crystallography against standard spectroscopic alternatives (NMR, MS, IR) for the structural validation of 2-chloroquinoline-3-carbohydrazide, providing field-proven experimental protocols and comparative data.

Comparative Analysis of Structural Validation Methods

To establish a self-validating analytical system, researchers must understand the specific capabilities and limitations of each characterization technique. While spectroscopic methods are rapid and effective for bulk solution analysis, X-ray crystallography remains the definitive gold standard for absolute structural elucidation.

Table 1: Comparative Performance of Validation Methods
Analytical MethodPrimary OutputResolution & SpecificityLimitations
X-Ray Crystallography 3D atomic coordinates, bond lengths, anglesAbsolute: Defines solid-state conformation, exact C-Cl bond length, and H-bonding networks.Requires high-quality, defect-free single crystals; time-intensive.
NMR Spectroscopy (¹H, ¹³C) Solution-state atom connectivityHigh: Identifies functional groups (e.g., NH₂ signals at δ ~5.41 ppm) and scalar couplings[2].Cannot definitively prove 3D solid-state packing or absolute stereochemistry.
Mass Spectrometry (ESI/EI) Molecular weight, fragmentation patternHigh: Confirms exact mass and isotopic distribution (³⁵Cl/³⁷Cl ratio of 3:1 at m/z 221/223)[1].Provides zero spatial or geometric structural data.
Infrared (IR) Spectroscopy Vibrational modesModerate: Confirms presence of C=O (amide I) and N-H stretches.Low spatial resolution; cannot distinguish complex stereoisomers.
Why X-Ray Crystallography is the Gold Standard

While mass spectrometry confirms the exact mass and isotopic distribution[1], and NMR provides excellent solution-state connectivity, neither can definitively map the 3D solid-state conformation. X-ray crystallography provides absolute spatial resolution. For instance, crystallographic data from its direct precursor, 2-chloroquinoline-3-carbaldehyde, reveals a highly planar quinolinyl fused ring system (r.m.s. deviation = 0.018 Å)[3]. X-ray diffraction allows researchers to measure the exact dihedral angle between the quinoline core and the carbohydrazide plane, and to map the complex intermolecular hydrogen-bonding networks (N-H···O and N-H···N) that dictate the compound's solid-state stability and solubility profiles.

Validation Workflow & Logical Architecture

The structural validation of 2-chloroquinoline-3-carbohydrazide relies on a multi-tiered workflow. The bulk material is first validated via solution-state methods (NMR/MS) to ensure chemical purity, followed by single-crystal growth and X-ray diffraction to confirm the absolute 3D geometry.

Workflow Syn Synthesis of 2-Chloroquinoline- 3-Carbohydrazide Cryst Crystal Growth (Slow Evaporation in EtOH) Syn->Cryst Purified Compound NMR NMR & MS Spectroscopy (Solution State) Syn->NMR Solubilized Aliquot XRD X-Ray Diffraction (100 K, Mo Kα) Cryst->XRD Single Crystal Val Structural Validation & Refinement (SHELXL) XRD->Val Electron Density Map NMR->Val Connectivity Data

Workflow for the synthesis, crystallization, and structural validation of the quinoline derivative.

Experimental Workflows & Methodologies

The following protocols are designed as a self-validating system, ensuring that the chemical synthesis is directly correlated with the crystallographic output. The causality behind each experimental choice is explicitly detailed to ensure reproducibility.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbohydrazide
  • Precursor Oxidation: Oxidize 2-chloroquinoline-3-carbaldehyde using silver nitrate (AgNO₃) and sodium hydroxide (NaOH) to yield 2-chloroquinoline-3-carboxylic acid[4].

  • Esterification: React the carboxylic acid with absolute ethanol and a catalytic amount of sulfuric acid (H₂SO₄) under reflux to form ethyl 2-chloroquinoline-3-carboxylate[5].

  • Hydrazinolysis: Dissolve the ester derivative (10 mmol) in absolute ethanol (50 mL) and add hydrazine hydrate (10 mL). Reflux the mixture for 12 hours[2].

  • Isolation: Cool the solution to room temperature and pour it over crushed ice. Filter the resulting white precipitate, wash extensively with distilled water, and recrystallize from ethanol to yield the pure carbohydrazide[4].

Protocol 2: Single Crystal Growth (Slow Evaporation)
  • Solvent Selection: Dissolve 50 mg of the purified 2-chloroquinoline-3-carbohydrazide in 5 mL of a 1:1 mixture of absolute ethanol and dichloromethane (DCM).

  • Causality: DCM provides excellent initial solubility for the quinoline core, while the protic nature of ethanol acts as both a hydrogen bond donor and acceptor. This stabilizes the highly polar carbohydrazide moiety (-CONHNH₂) and promotes the formation of a rigid intermolecular hydrogen-bonding network necessary for a well-ordered crystal lattice.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean, scratch-free glass vial to remove nucleation-inducing particulate impurities.

  • Evaporation: Cover the vial with parafilm and puncture 2-3 small pinholes. Leave undisturbed in a vibration-free environment at 20 °C for 5-7 days until suitable block-like single crystals form.

Protocol 3: X-Ray Diffraction Data Collection & Refinement
  • Mounting: Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm. Mount it on a cryoloop using perfluoropolyether oil.

  • Data Collection: Transfer the mounted crystal to the diffractometer goniometer equipped with a cryostream set to 100 K. Collect data using Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Cryocooling the crystal to 100 K minimizes thermal atomic displacement (reducing the size of thermal ellipsoids). This is critical for accurately resolving the weak electron density of the light hydrogen atoms on the hydrazide group, allowing for the exact determination of the hydrogen-bonding network.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Anisotropic refinement of non-hydrogen atoms and riding models for hydrogen atoms ensure the lowest possible R-factor.

Quantitative Crystallographic Data

While comprehensive single-crystal XRD data for the exact carbohydrazide derivative is not exhaustively cataloged in open databases, we can establish a highly accurate predictive baseline based on its direct, structurally validated precursor (2-chloroquinoline-3-carbaldehyde)[3].

Table 2: Reference Crystallographic Parameters (Precursor Baseline)
Parameter2-Chloroquinoline-3-carbaldehyde (Precursor Data)
Chemical Formula C₁₀H₆ClNO
Crystal System Monoclinic
Space Group P2₁/n (or P2₁/c)
Unit Cell Dimensions a = 11.8784 (9) Å, b = 3.9235 (3) Å, c = 18.1375 (12) Å
Cell Volume (V) 828.72 (10) ų
β Angle 101.365 (4)°
Z (Molecules per cell) 4
R-factor (R₁) 0.033
Structural Insight The quinolinyl fused ring system is strictly planar, with the functional group slightly bent out of the plane[3].

Note: The substitution of the carbaldehyde group with a carbohydrazide group will predictably increase the unit cell volume and introduce extensive intermolecular hydrogen bonding, likely shifting the space group packing while maintaining the planar quinoline core.

References

  • MDPI. "Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity." Molecules. Available at: [Link]

  • ResearchGate. "New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents." Molecules. Available at:[Link]

  • ResearchGate. "Synthesis of novel quino[2,3‐b][1,5]benzodiazepin‐12‐ones." ResearchGate. Available at: [Link]

  • NIH / PMC. "2-Chloroquinoline-3-carbaldehyde." Acta Crystallographica Section E. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloroquinoline-3-carbohydrazide

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Chloroquinoline-3-carbohydrazide. As a chlorinated heterocyclic compound with reactive moieties, its handling and disposal de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Chloroquinoline-3-carbohydrazide. As a chlorinated heterocyclic compound with reactive moieties, its handling and disposal demand a rigorous, scientifically-grounded approach to ensure the safety of laboratory personnel and prevent environmental contamination. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering researchers to make informed safety decisions.

Section 1: Hazard Profile & Immediate Safety Precautions

2-Chloroquinoline-3-carbohydrazide is a compound whose toxicological properties have not been exhaustively investigated.[1] However, based on its structure and available safety data, a cautious and proactive safety posture is required. It is classified as a hazardous substance, and its handling necessitates strict adherence to safety protocols.

The compound's primary hazards are summarized below. Understanding these risks is fundamental to appreciating the necessity of the disposal procedures that follow.

Hazard ClassificationDescriptionRationale & Immediate Actions
Acute Oral Toxicity (Category 4) Harmful if swallowed.[1]The carbohydrazide and quinoline moieties can interfere with biological processes upon ingestion. In case of swallowing, call a poison center or doctor immediately and rinse the mouth.[1]
Skin Irritation (Category 2) Causes skin irritation.[1]The chlorinated quinoline structure can be irritating to dermal tissues. Prolonged contact should be avoided. If skin contact occurs, wash the affected area with plenty of water.[1]
Skin Sensitization (Category 1) May cause an allergic skin reaction.[1]Repeated or prolonged contact may lead to sensitization, where subsequent exposures can trigger a more severe allergic response. Always wear appropriate chemical-resistant gloves.[1]
Aquatic Hazard (Chronic, Category 2) Toxic to aquatic life with long-lasting effects.[1]As a halogenated organic compound, it is not readily biodegradable and can persist in the environment, posing a significant risk to aquatic ecosystems.[1] Discharge into the environment, including drains and waterways, must be strictly avoided.[1][2]
Explosive Risk Risk of explosion if heated under confinement.[1]The presence of the hydrazide group (-NHNH2) can impart thermal instability, a known characteristic of some hydrazine derivatives. Avoid heating the solid material, especially without proper ventilation and containment.
Mandatory Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the correct use of PPE. This is your primary barrier against exposure.

  • Eye and Face Protection: Use chemical safety glasses and a face shield that are approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile or neoprene).[3] Gloves must be inspected before use.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[3]

Section 2: The Core Disposal Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of 2-Chloroquinoline-3-carbohydrazide is its correct segregation as halogenated organic waste .[4] This is because its molecular structure contains a carbon-chlorine bond, placing it in a specific category of chemical waste that requires specialized disposal methods.[4][5]

Causality: Halogenated organic compounds cannot be disposed of via conventional means. When incinerated, they can produce hydrogen chloride gas and other hazardous byproducts.[6] Therefore, they must be sent to regulated hazardous waste incinerators equipped with scrubbers and other pollution control technologies to neutralize these harmful emissions.[7][8] Mixing halogenated waste with non-halogenated solvent streams contaminates the entire volume, drastically increasing disposal costs and environmental burden, as the entire mixture must be treated as halogenated.[5][9]

Section 3: Step-by-Step Disposal Protocols

All waste containing 2-Chloroquinoline-3-carbohydrazide must be collected and disposed of through a licensed hazardous waste disposal facility.[3][6]

Disposal of Unused/Expired Pure Compound

This protocol applies to the solid, pure chemical that is no longer needed.

  • Work Area Preparation: Conduct all operations within a chemical fume hood or a well-ventilated area to avoid the formation and inhalation of dust.[1]

  • Container Labeling: Obtain a designated hazardous waste container. The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Chloroquinoline-3-carbohydrazide"

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

  • Transfer: Carefully transfer the solid waste into the labeled container. Avoid generating dust.

  • Sealing and Storage: Securely seal the container. Store it in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[3]

Disposal of Contaminated Labware (Solid Waste)

This includes items like weigh boats, pipette tips, gloves, and paper towels that have come into direct contact with the compound.

  • Collection: Place all contaminated solid waste into a dedicated, sealable bag or container.

  • Labeling: Clearly label the container as "Hazardous Waste - Halogenated Solid Waste" and list "2-Chloroquinoline-3-carbohydrazide" as the contaminant.

  • Storage: Store the sealed container in the designated hazardous waste accumulation area.

Disposal of Solutions (Liquid Waste)

This applies to any solutions containing dissolved 2-Chloroquinoline-3-carbohydrazide.

  • Segregation: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled Halogenated Organic Liquid Waste container.[4][5] Do not mix with non-halogenated waste streams.[9]

  • Labeling: The container must be labeled "Hazardous Waste - Halogenated Organic Liquid" and the full name "2-Chloroquinoline-3-carbohydrazide" and any solvents present must be listed.

  • Storage: Ensure the container is tightly closed and stored in a designated satellite accumulation area with secondary containment to prevent spills.

Section 4: Emergency Procedures for Spills

Immediate and correct response to a spill is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues and the lab supervisor.[2]

  • Assess the Spill: Determine the size and nature of the spill. If the spill is large or you feel it is unsafe to handle, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Don PPE: Before addressing the spill, don the full mandatory PPE as described in Section 1.1.

  • Containment (for small, manageable spills):

    • Prevent the material from entering drains or waterways.[2]

    • Cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collection:

    • Carefully sweep or scoop the contained material into a designated hazardous waste container. Use non-sparking tools.[10]

    • Collect all cleanup materials (absorbent, contaminated gloves, etc.) and place them in the same container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Label and Dispose: Seal and label the container as hazardous waste and manage it according to the protocols in Section 3.

Section 5: The Disposal Pathway Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloroquinoline-3-carbohydrazide waste streams.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Temporary Storage cluster_4 Final Disposal A Waste Generation (2-Chloroquinoline-3-carbohydrazide) B Is the waste solid or liquid? A->B C Solid Waste (Pure compound, contaminated labware) B->C Solid D Liquid Waste (Solutions containing the compound) B->D Liquid E Package in sealed container. Label: 'Hazardous Waste - Halogenated Solid' C->E F Collect in sealed container. Label: 'Hazardous Waste - Halogenated Liquid' D->F G Store in designated Satellite Waste Accumulation Area E->G F->G H Arrange pickup by certified Hazardous Waste Contractor G->H I Transport to licensed Treatment, Storage, and Disposal Facility (TSDF) H->I J High-Temperature Incineration with Flue Gas Treatment I->J

Caption: Disposal workflow for 2-Chloroquinoline-3-carbohydrazide waste.

Section 6: Regulatory Framework

The disposal of 2-Chloroquinoline-3-carbohydrazide is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management and worker safety.[11][12] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is characterized, managed, and disposed of in full compliance with these regulations. Always consult your institution's EHS department for specific guidance and to ensure alignment with local policies.

References

  • Hazardous Waste Segregation Guidelines. Unknown Source. [Link]

  • Where to Dispose of Household Hazardous Waste. Seattle Public Utilities. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Process for Disposal of Chlorinated Organic Residues. AIChE Journal. [Link]

  • Hazardous Waste Management Program. King County, Washington. [Link]

  • 2-chloroquinoline-3-carboxamide Chemical Substance Information. NextSDS. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. National Center for Biotechnology Information. [Link]

  • Hazardous Waste Reduction. University of California, Santa Barbara Environmental Health and Safety. [Link]

  • Moderate risk waste. Washington State Department of Ecology. [Link]

  • 2-Chloroquinoline-3-carbaldehyde PubChem entry. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for 2-Chloroquinoxaline. Fisher Scientific. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc. [Link]

  • Safety Data Sheet Carbohydrazide. Redox. [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration. [Link]

  • Perspective on Halogenated Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Controlling Exposure to Chemical Hazards. Occupational Safety and Health Administration. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration. [Link]

  • OSHA Brief on Chemical Hazards. Occupational Safety and Health Administration. [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-Chloroquinoline-3-carbohydrazide

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like 2-Chloroquinoline-3-carbohydrazid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like 2-Chloroquinoline-3-carbohydrazide, a molecule with significant potential in medicinal chemistry, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard: A Structural Perspective

2-Chloroquinoline-3-carbohydrazide is a complex molecule, and its potential hazards are best understood by examining its constituent parts: the 2-chloroquinoline core and the carbohydrazide functional group.

  • 2-Chloroquinoline: Quinolines and their derivatives are known to possess a range of biological activities, and as a class of compounds, they should be handled with care.[1][2] The chloro- substitution can further influence the molecule's reactivity and toxicity. Halogenated aromatic compounds can be irritants and may have other long-term health effects.[3]

  • Carbohydrazide: The hydrazide functional group is a known structural alert for potential toxicity.[4] Hydrazine and its derivatives can be toxic if inhaled, absorbed through the skin, or ingested.[4][5] They are also often skin and eye irritants.[6]

Given these structural features, we must assume that 2-Chloroquinoline-3-carbohydrazide is a hazardous substance, likely causing skin, eye, and respiratory irritation, and potentially having greater systemic toxicity.[7][8] Therefore, a comprehensive personal protective equipment (PPE) and handling strategy is not just recommended, but essential.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the minimum required PPE for working with 2-Chloroquinoline-3-carbohydrazide.

Body PartRequired PPEMaterial/StandardRationale
Hands Chemical-resistant glovesNitrile or NeopreneTo prevent skin contact and absorption. Hydrazine derivatives can be absorbed through the skin.[4] Double gloving is recommended when handling the pure compound.
Eyes Chemical safety gogglesANSI Z87.1 or EN 166To protect against splashes and airborne particles.[9][10]
Face Face shield (in addition to goggles)N/ARecommended when there is a significant risk of splashing, such as when handling larger quantities or during vigorous reactions.[4]
Body Flame-resistant lab coat100% cotton or other flame-resistant materialTo protect the skin and clothing from spills and splashes.[4]
Feet Closed-toe shoesLeather or other chemical-resistant materialTo protect the feet from spills.[5]
Respiratory N/A (with proper engineering controls)N/AA properly functioning chemical fume hood should provide adequate respiratory protection.[5] A respirator may be necessary in the event of a large spill or failure of engineering controls.[11]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following protocol outlines the essential steps for safely handling 2-Chloroquinoline-3-carbohydrazide in a laboratory setting. This workflow is designed to minimize exposure and ensure a secure environment from preparation to disposal.

Preparation and Engineering Controls
  • Work Area Designation: All work with 2-Chloroquinoline-3-carbohydrazide must be conducted within a certified chemical fume hood.[5][12] This is the primary engineering control to prevent inhalation of any dust or vapors.

  • Pre-Experiment Checklist:

    • Verify that the chemical fume hood has been certified within the last year.[5]

    • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[5][9]

    • Cover the work surface within the fume hood with disposable, absorbent bench paper.[12]

    • Assemble all necessary equipment (glassware, spatulas, etc.) and reagents within the fume hood before beginning work.

    • Never work alone when handling this compound.[5]

Handling the Compound
  • Donning PPE: Before handling the primary container, don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use the smallest amount of the compound necessary for the experiment to minimize waste and potential exposure.[12]

    • Handle the compound gently to avoid generating dust.[9]

    • If transferring a solution, do so carefully to avoid splashing.

During the Experiment
  • Constant Vigilance: Continuously monitor the experiment for any unexpected changes.

  • Container Labeling: All containers holding 2-Chloroquinoline-3-carbohydrazide or its solutions must be clearly labeled with the full chemical name and appropriate hazard warnings.[5]

Disposal Plan: Managing a Hazardous Waste Stream

Proper disposal is a critical final step in the safe handling of 2-Chloroquinoline-3-carbohydrazide.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless you have confirmed their compatibility.

  • Solid Waste: All contaminated solid waste (e.g., gloves, bench paper, pipette tips) must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Unused solutions containing 2-Chloroquinoline-3-carbohydrazide should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Container Decontamination: Any empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The decontaminated container can then be disposed of according to your institution's guidelines.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.[5]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][10] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][10] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[3][10] If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.

  • Spill: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Visualizing the Workflow

The following diagram illustrates the key decision points and actions in the safe handling workflow for 2-Chloroquinoline-3-carbohydrazide.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_start Start verify_fume_hood Verify Fume Hood Certification prep_start->verify_fume_hood check_safety_equipment Check Safety Shower/Eyewash verify_fume_hood->check_safety_equipment don_ppe Don Appropriate PPE check_safety_equipment->don_ppe weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer run_experiment Conduct Experiment weigh_transfer->run_experiment exposure Personal Exposure weigh_transfer->exposure segregate_waste Segregate Hazardous Waste run_experiment->segregate_waste spill Spill run_experiment->spill dispose_waste Dispose of Waste per Protocol segregate_waste->dispose_waste decontaminate Decontaminate Glassware/Work Area dispose_waste->decontaminate end_process End decontaminate->end_process emergency_response Follow Emergency Procedures spill->emergency_response exposure->emergency_response

Sources

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